Product packaging for 1-Iodopropane-2,2,3,3,3-d5(Cat. No.:)

1-Iodopropane-2,2,3,3,3-d5

Cat. No.: B15126229
M. Wt: 175.02 g/mol
InChI Key: PVWOIHVRPOBWPI-ZBJDZAJPSA-N
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Description

1-Iodopropane-2,2,3,3,3-d5 is a useful research compound. Its molecular formula is C3H7I and its molecular weight is 175.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7I B15126229 1-Iodopropane-2,2,3,3,3-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7I

Molecular Weight

175.02 g/mol

IUPAC Name

1,1,1,2,2-pentadeuterio-3-iodopropane

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2

InChI Key

PVWOIHVRPOBWPI-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CI

Canonical SMILES

CCCI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 1-Iodopropane-2,2,3,3,3-d5, a deuterated isotopologue of 1-iodopropane. This document is intended for researchers and professionals in the fields of chemical synthesis, analytical chemistry, and drug development who utilize isotopically labeled compounds.

Core Physical and Chemical Properties

This compound is a saturated alkyl halide in which five hydrogen atoms have been replaced with deuterium. This isotopic substitution is primarily of interest for its utility in mass spectrometry-based analytical methods, as a tracer in reaction mechanism studies, and for the synthesis of deuterated molecules. The compound is typically supplied as a liquid, often stabilized with copper.[1][2]

The following table summarizes the key physical properties of this compound. It is important to note that while some properties have been determined specifically for the deuterated compound, others are reported for its non-deuterated analogue, 1-iodopropane. The physical properties of isotopologues are generally very similar, but slight variations may exist.

PropertyValueCompound
CAS Number 1095269-04-7This compound
Molecular Formula CD₃CD₂CH₂IThis compound
Molecular Weight 175.02 g/mol This compound
Isotopic Enrichment ≥98 atom % DThis compound
Physical Form LiquidThis compound
Boiling Point 101-102 °C1-Iodopropane (non-deuterated)[1]
Melting Point -101 °C1-Iodopropane (non-deuterated)[1]
Density 1.743 g/mL at 25 °C1-Iodopropane (non-deuterated)[1]
Refractive Index n20/D 1.5041-Iodopropane (non-deuterated)[1]
Vapor Pressure 43 mmHg at 25 °C1-Iodopropane (non-deuterated)[1]

Experimental Protocols for Property Determination

While specific experimental details for the characterization of this compound are not publicly detailed, the following are standard methodologies for determining the key physical properties listed above.

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure. A common laboratory method involves distillation, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured. For small quantities, a micro-boiling point apparatus can be used, which involves observing the temperature at which a continuous stream of bubbles emerges from a capillary tube immersed in the sample.

To determine the melting point, a sample is cooled until it solidifies. It is then gently heated while being stirred, and the temperature at which the solid and liquid phases are in equilibrium is recorded. This is typically performed using a calibrated thermometer or a digital melting point apparatus.

The density is measured by determining the mass of a known volume of the liquid at a specific temperature (e.g., 25 °C). A pycnometer, a flask with a precise volume, is commonly used. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

The refractive index, a measure of how much light bends when passing through the liquid, is determined using a refractometer. A few drops of the sample are placed on the prism of the instrument, and the refractive index is read directly from the scale, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Applications and Experimental Workflows

This compound is not involved in biological signaling pathways. Its primary utility is as a reagent in chemical synthesis to introduce a deuterated propyl group into a target molecule. This is particularly useful for creating internal standards for quantitative analysis by mass spectrometry or for studying reaction mechanisms.

The following diagram illustrates a typical experimental workflow where this compound is used as an alkylating agent to synthesize a deuterated target molecule, which can then be used as an internal standard.

experimental_workflow cluster_synthesis Synthesis Phase cluster_analysis Analytical Phase A Substrate (e.g., Nucleophile R-H) C Reaction (Alkylation) A->C B 1-Iodopropane-d5 (Alkylating Agent) B->C D Deuterated Product (R-propyl-d5) C->D F Deuterated Product as Internal Standard D->F Used as E Analyte of Interest (Non-deuterated) G Combine and Prepare Sample for Analysis E->G F->G H LC-MS/MS Analysis G->H I Quantification of Analyte H->I

Caption: Workflow for synthesis and use of a deuterated internal standard.

References

1-Iodopropane-2,2,3,3,3-d5 CAS number 1095269-04-7

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1095269-04-7

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Iodopropane-2,2,3,3,3-d5, a deuterated isotopologue of n-propyl iodide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as tracers, or as building blocks in complex syntheses.

Compound Properties

This compound is a stable, non-radioactive isotopically labeled compound. The replacement of hydrogen with deuterium at the 2 and 3 positions provides a significant mass increase, making it a valuable tool for a variety of scientific applications.

PropertyValueCitation(s)
CAS Number 1095269-04-7[1][2]
Molecular Formula C₃H₂D₅I (or CD₃CD₂CH₂I)[1][3]
Molecular Weight 175.02 g/mol [1][3]
Synonyms n-Propyl Iodide-d5, 3-Iodopropane-1,1,1,2,2-d5[1][4]
Isotopic Enrichment ≥98 atom % D[1]
Appearance Colorless liquid
Storage Conditions Room temperature, protected from light[1]
Unlabeled CAS Number 107-08-4[1][2]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is significantly simplified compared to that of 1-iodopropane. Due to the substitution of deuterium at the 2 and 3 positions, the complex splitting patterns observed in the unlabeled compound are absent. The spectrum is expected to show a single signal for the two protons on the carbon adjacent to the iodine atom.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.18Triplet2H-CH₂-I

Note: The chemical shift is based on the unlabeled compound and may vary slightly. The multiplicity is predicted as a triplet due to coupling with the two adjacent deuterium atoms (spin I=1), following the 2nI+1 rule where n=2 and I=1.

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak at a higher m/z value than the unlabeled compound due to the five deuterium atoms. The fragmentation pattern is also expected to differ, reflecting the increased strength of the C-D bonds compared to C-H bonds.

m/zIon Fragment (Predicted)Notes
175[CD₃CD₂CH₂I]⁺•Molecular ion peak.
128[CD₃CD₂CH₂]⁺Loss of an iodine radical (I•). This is expected to be the base peak.
48[CD₃CD₂]⁺Fragmentation of the propyl-d5 cation.
31[CD₃]⁺Fragmentation of the propyl-d5 cation.

Note: The fragmentation pattern is based on the known fragmentation of 1-iodopropane, with adjustments for the mass of deuterium.[5]

Experimental Protocols

While no specific experimental protocols for the synthesis or application of this compound have been published, the following sections describe plausible methodologies based on established organic chemistry principles.

Synthesis of this compound

A common method for the synthesis of alkyl iodides from alcohols is the Finkelstein reaction or by using other iodinating agents. A plausible synthesis for this compound would start from the corresponding deuterated alcohol, propan-1-ol-2,2,3,3,3-d5.

Reaction:

CD₃CD₂CH₂OH + I₂ + PPh₃ → CD₃CD₂CH₂I + O=PPh₃ + HI

Materials:

  • Propan-1-ol-2,2,3,3,3-d5

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in dichloromethane.

  • Cool the solution in an ice bath.

  • Add iodine portion-wise to the stirred solution.

  • To this mixture, add a solution of propan-1-ol-2,2,3,3,3-d5 in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Application in Kinetic Isotope Effect Studies

This compound is an excellent substrate for studying the kinetic isotope effect (KIE) in elimination reactions, such as the E2 reaction.[6] The KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step.

Reaction:

CD₃CD₂CH₂I + Base → CD₃CD=CH₂ + HI

Experimental Workflow:

  • Reaction Setup: Prepare two sets of reactions in parallel. One set will use this compound as the substrate, and the other will use unlabeled 1-iodopropane. A strong, non-nucleophilic base such as sodium ethoxide in ethanol is used.

  • Reaction Monitoring: The reactions are carried out at a constant temperature, and the rate of the reaction is monitored over time. This can be achieved by taking aliquots at regular intervals and quenching the reaction. The concentration of the reactant or product can then be determined using gas chromatography (GC) or ¹H NMR spectroscopy.

  • Data Analysis: The rate constant (k) for both the deuterated (k_D) and non-deuterated (k_H) reactions is determined from the concentration versus time data.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = k_H / k_D. A KIE significantly greater than 1 would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, which is characteristic of an E2 mechanism.[7][8]

Visualizations

Synthesis Workflow

G reagents Dissolve PPh3 and I2 in DCM alcohol Add Propan-1-ol-d5 in DCM reagents->alcohol reaction Stir at room temperature alcohol->reaction workup Aqueous workup (NaHCO3, Na2S2O3, Brine) reaction->workup purification Dry, concentrate, and purify workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Kinetic Isotope Effect Experimental Design

G cluster_0 Reaction with 1-Iodopropane cluster_1 Reaction with 1-Iodopropane-d5 H_reaction 1-Iodopropane + Base H_monitoring Monitor reaction rate (k_H) H_reaction->H_monitoring analysis Calculate KIE = k_H / k_D H_monitoring->analysis D_reaction 1-Iodopropane-d5 + Base D_monitoring Monitor reaction rate (k_D) D_reaction->D_monitoring D_monitoring->analysis conclusion Elucidate reaction mechanism analysis->conclusion

Caption: Experimental design for a kinetic isotope effect study.

Applications in Drug Development

Deuterated compounds are increasingly utilized in drug development to improve the pharmacokinetic properties of drug candidates. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond. This can slow down the rate of metabolic processes, such as those mediated by cytochrome P450 enzymes, that involve the cleavage of a C-H bond. While there are no specific drug development applications reported for this compound, it can serve as a deuterated building block for the synthesis of more complex molecules. By incorporating a deuterated propyl chain, medicinal chemists can probe the metabolic stability of that portion of a molecule.

This guide provides a summary of the available and predicted information for this compound. Researchers should always consult safety data sheets and handle the compound with appropriate laboratory safety precautions.

References

Technical Guide: 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Properties of 1-Iodopropane-2,2,3,3,3-d5

This compound is a deuterated form of 1-iodopropane, where five hydrogen atoms on the second and third carbon atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer for studying reaction mechanisms. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometric analyses.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 175.02 g/mol [1][2]
Molecular Formula C₃D₅H₂I[3]
CAS Number 1095269-04-7[1][2]
Isotopic Purity ≥98 atom % D[2]
Synonyms n-Propyl-d5 Iodide, 1-Iodopropane-d5

Applications in Research

While specific research applications for this compound are not extensively documented in peer-reviewed literature, its primary utility can be inferred from the common applications of deuterated alkyl halides. The most prominent application is its use as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: They help to correct for variations in ionization efficiency caused by co-eluting components of the sample matrix.

  • Improved Accuracy and Precision: By co-eluting closely with the analyte, the deuterated standard experiences similar variations during sample preparation and analysis, allowing for accurate normalization of the analyte signal.

  • Quantification of Analytes: They are crucial for the accurate quantification of analytes in complex matrices like plasma, blood, and tissue extracts.

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay for the determination of a target analyte (e.g., a small molecule drug or metabolite) in a biological matrix.

Disclaimer: This is a generalized protocol. Specific parameters such as concentrations, volumes, and instrument settings should be optimized for the specific analyte and matrix.

Materials and Reagents
  • Analyte Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol).

  • Internal Standard (this compound) Stock Solution: 1 mg/mL in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepared by serial dilution of the stock solutions.

  • Biological Matrix: e.g., human plasma, rat liver microsomes.

  • Protein Precipitation Solvent: e.g., acetonitrile or methanol, potentially containing an acid or base to improve precipitation.

  • LC-MS Grade Solvents: For mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

Sample Preparation: Protein Precipitation
  • Spiking of Internal Standard: To 100 µL of the biological matrix sample in a microcentrifuge tube, add a small volume (e.g., 5 µL) of the internal standard working solution to achieve a final concentration appropriate for the assay.

  • Vortex: Briefly vortex the sample to ensure homogeneity.

  • Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

  • Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reverse-phase C18 column is commonly used for small molecules.

  • Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Method: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound) must be determined and optimized.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using this compound as an internal standard in a typical quantitative bioanalytical assay.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma) is Spike with 1-Iodopropane-d5 (IS) sample->is precip Protein Precipitation (e.g., with Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Acquisition (Analyte and IS Signals) lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calcurve Generate Calibration Curve ratio->calcurve quantify Determine Analyte Concentration calcurve->quantify

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Internal Standard-Based Quantification

The diagram below illustrates the logical relationship in how an internal standard corrects for variability in quantitative analysis.

G Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (1-Iodopropane-d5) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteSignal Analyte Signal (Variable) LCMS->AnalyteSignal IS_Signal IS Signal (Variable) LCMS->IS_Signal Ratio Signal Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Synthesis of 1-Iodopropane-2,2,3,3,3-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 1-Iodopropane-2,2,3,3,3-d5, a deuterated derivative of 1-iodopropane. The synthesis is presented as a two-step process commencing from the commercially available Propionaldehyde-2,2,3,3,3-d5. The methodology involves the reduction of the deuterated aldehyde to the corresponding alcohol, followed by an iodination reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the reduction of Propionaldehyde-2,2,3,3,3-d5 to yield 1-Propanol-2,2,3,3,3-d5. The subsequent step is the conversion of the deuterated primary alcohol to the final product, this compound, via an Appel-type reaction.

Synthesis_Pathway A Propionaldehyde-2,2,3,3,3-d5 (CD3CD2CHO) B 1-Propanol-2,2,3,3,3-d5 (CD3CD2CH2OH) A->B Reduction (e.g., NaBH4, Methanol) C This compound (CD3CD2CH2I) B->C Iodination (Appel Reaction) (e.g., PPh3, I2, Imidazole)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Propanol-2,2,3,3,3-d5

This procedure details the reduction of Propionaldehyde-2,2,3,3,3-d5 to 1-Propanol-2,2,3,3,3-d5 using sodium borohydride.

Materials:

  • Propionaldehyde-2,2,3,3,3-d5 (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve Propionaldehyde-2,2,3,3,3-d5 in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Propanol-2,2,3,3,3-d5.

  • Purify the crude product by distillation to obtain pure 1-Propanol-2,2,3,3,3-d5.

Reduction_Workflow start Start dissolve Dissolve Propionaldehyde-d5 in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at room temperature (1-2 hours) add_nabh4->react quench Quench with water react->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by distillation concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 1-Propanol-2,2,3,3,3-d5.

Step 2: Synthesis of this compound

This procedure outlines the conversion of 1-Propanol-2,2,3,3,3-d5 to this compound using an Appel-type reaction.

Materials:

  • 1-Propanol-2,2,3,3,3-d5 (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Iodine (I₂) (1.2 eq)

  • Imidazole (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of triphenylphosphine and imidazole in dichloromethane, add 1-Propanol-2,2,3,3,3-d5 under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Separate the organic layer and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Isotopic Purity (atom % D)
Propionaldehyde-2,2,3,3,3-d5C₃HD₅O63.1146-50≥98
1-Propanol-2,2,3,3,3-d5C₃H₃D₅O65.12~97>98 (expected)
This compoundC₃H₂D₅I175.02101-103>98 (expected)
Reaction Step Reactants Reagents Typical Yield (%) Purity (%)
1. Reduction Propionaldehyde-2,2,3,3,3-d5NaBH₄, MeOH85-95>98 (after purification)
2. Iodination 1-Propanol-2,2,3,3,3-d5PPh₃, I₂, Imidazole80-90>98 (after purification)

Note: Yields and purity are typical and may vary depending on reaction scale and purification efficiency.

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a triplet for the CH₂ group adjacent to the iodine atom. The signals corresponding to the deuterated positions (CD₂ and CD₃) will be absent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms of the propane chain. The signals for the deuterated carbons will exhibit splitting due to C-D coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (m/z = 175.02). The fragmentation pattern will be indicative of the structure.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety practices should be strictly adhered to during all experimental procedures.

In-Depth Technical Guide: Spectral Analysis of 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 1-Iodopropane-2,2,3,3,3-d5. This isotopically labeled compound, with the chemical formula CD₃CD₂CH₂I, is a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses. Understanding its spectral characteristics is crucial for its effective utilization.

Chemical Structure and Isotopic Labeling

This compound is a saturated alkyl halide where five hydrogen atoms have been replaced by deuterium atoms at the C2 and C3 positions.

Structure:

This specific labeling pattern significantly influences its NMR and MS spectra, providing distinct signatures that can be readily identified and analyzed.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular environment of the nuclei.

Predicted ¹H NMR Spectral Data

Due to the extensive deuteration, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The only protons present are on the C1 carbon, adjacent to the iodine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2Triplet (t)2H-CH₂-I

Note: The chemical shift is an approximation based on the non-deuterated analogue. The multiplicity is predicted as a triplet due to coupling with the two adjacent deuterium atoms on the C2 carbon.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all three carbon atoms, with the deuterated carbons exhibiting characteristic splitting patterns due to coupling with deuterium.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~10Singlet-C H₂-I
~26Multiplet-C D₂-
~15Multiplet-C D₃

Note: Chemical shifts are based on data for the non-deuterated 1-iodopropane and may vary slightly.[1] The signals for the deuterated carbons (CD₂ and CD₃) are expected to be of lower intensity and split into multiplets due to one-bond C-D coupling.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its isotopic mass. The fragmentation pattern will be influenced by the presence of deuterium atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment IonNotes
175[CD₃CD₂CH₂I]⁺Molecular Ion (M⁺)
127[I]⁺Iodine cation
48[CD₂CH₂I]⁺ or [CD₃CD₂]⁺Propyl-d5 cation or fragment
31[CD₂CH₂]⁺Ethyl-d2 cation

Note: The molecular weight of this compound is approximately 175.02 g/mol . The fragmentation pattern is predicted based on the known fragmentation of 1-iodopropane and the masses of the deuterated fragments.

Experimental Protocols

While specific experimental parameters for the acquisition of the presented data are not publicly available, the following are general protocols typically employed for the analysis of similar compounds.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used. The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width is required (e.g., 0-200 ppm).

Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector is used to record the abundance of each ion.

Logical Relationships of Spectral Data

The following diagram illustrates the relationship between the chemical structure of this compound and its expected spectral data.

G cluster_structure Chemical Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry struct CD₃-CD₂-CH₂-I H1_NMR ¹H NMR ~3.2 ppm (t, 2H) -CH₂-I struct->H1_NMR Protons on C1 C13_NMR ¹³C NMR ~10 ppm (-CH₂-) ~26 ppm (-CD₂-) ~15 ppm (-CD₃-) struct->C13_NMR Carbons C1, C2, C3 MS MS (EI) M⁺ = 175 m/z Fragments: [I]⁺ (127), [C₃H₂D₅]⁺ (48) struct->MS Molecular Ion & Fragments

Caption: Relationship between the structure of this compound and its key NMR and MS spectral features.

References

Isotopic Enrichment of 1-Iodopropane-2,2,3,3,3-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic enrichment of 1-Iodopropane-2,2,3,3,3-d5, a deuterated analog of 1-iodopropane. The introduction of deuterium at specific positions in a molecule can significantly alter its metabolic profile and is a valuable technique in drug discovery and development for studying reaction mechanisms and as an internal standard in analytical chemistry.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available deuterated aldehyde, Propionaldehyde-2,2,3,3,3-d5. This is first reduced to the corresponding alcohol, Propan-1-ol-2,2,3,3,3-d5, which is subsequently converted to the desired this compound.

Synthesis_Pathway Propionaldehyde-2,2,3,3,3-d5 Propionaldehyde-2,2,3,3,3-d5 Propan-1-ol-2,2,3,3,3-d5 Propan-1-ol-2,2,3,3,3-d5 Propionaldehyde-2,2,3,3,3-d5->Propan-1-ol-2,2,3,3,3-d5 Reduction (e.g., NaBD4, THF) This compound This compound Propan-1-ol-2,2,3,3,3-d5->this compound Iodination (e.g., I2, PPh3, Imidazole)

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Propan-1-ol-2,2,3,3,3-d5

Materials:

  • Propionaldehyde-2,2,3,3,3-d5

  • Sodium borodeuteride (NaBD4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterium oxide (D2O)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of Propionaldehyde-2,2,3,3,3-d5 (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

  • Sodium borodeuteride (1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • The reaction is quenched by the slow addition of D2O at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield Propan-1-ol-2,2,3,3,3-d5.

Step 2: Synthesis of this compound

Materials:

  • Propan-1-ol-2,2,3,3,3-d5

  • Iodine (I2)

  • Triphenylphosphine (PPh3)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

Procedure:

  • To a stirred solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, iodine (1.2 equivalents) is added portion-wise. The mixture is stirred until the initial brown color disappears and a yellow-orange precipitate forms.

  • A solution of Propan-1-ol-2,2,3,3,3-d5 (1 equivalent) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction mixture is then washed sequentially with saturated aqueous Na2S2O3 solution, water, and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford this compound.

Data Presentation

Table 1: Physical and Isotopic Properties of this compound

PropertyValue
CAS Number1095269-04-7
Molecular FormulaC3H2D5I
Molecular Weight175.02 g/mol
Isotopic Enrichment≥ 98 atom % D
Chemical Purity≥ 98%

Table 2: Expected Yields and Purity

StepProductTypical YieldTypical Purity
1Propan-1-ol-2,2,3,3,3-d585-95%>98%
2This compound70-85%>98%

Experimental Workflow

The overall experimental workflow from starting materials to the final purified product is depicted below.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Iodination Start1 Propionaldehyde-d5 in THF Add_NaBD4 Add NaBD4 at 0°C Start1->Add_NaBD4 Stir_RT1 Stir at Room Temperature Add_NaBD4->Stir_RT1 Quench_D2O Quench with D2O Stir_RT1->Quench_D2O Workup1 Extraction & Drying Quench_D2O->Workup1 Product1 Propan-1-ol-d5 Workup1->Product1 Start2 PPh3, Imidazole, I2 in DCM Product1->Start2 Add_Alcohol Add Propan-1-ol-d5 at 0°C Start2->Add_Alcohol Stir_RT2 Stir at Room Temperature Add_Alcohol->Stir_RT2 Workup2 Washing & Drying Stir_RT2->Workup2 Purification Distillation / Chromatography Workup2->Purification Product2 1-Iodopropane-d5 Purification->Product2

Caption: Experimental workflow for the synthesis of 1-Iodopropane-d5.

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult relevant literature and safety data sheets before conducting any experiments. All procedures should be performed by qualified personnel in a properly equipped laboratory.

Commercial Suppliers and Technical Guide for 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, 1-Iodopropane-2,2,3,3,3-d5 is a valuable tool, primarily employed as an internal standard in quantitative analysis by mass spectrometry. This technical guide provides an overview of commercial suppliers, their product specifications, and a detailed experimental protocol for its application in isotope dilution mass spectrometry (IDMS).

Commercial Supplier Data

Sourcing high-purity deuterated standards is critical for analytical accuracy. The following table summarizes the key quantitative data for this compound from a leading commercial supplier.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Enrichment (atom % D)Available Quantities
C/D/N IsotopesD-01961095269-04-7CD₃CD₂CH₂I175.0298%0.5 g, 1 g
Hölzel DiagnostikaCDN-D-0196-1G1095269-04-7CD₃CD₂CH₂I175.0298%1 g

Note: Hölzel Diagnostika is a distributor for C/D/N Isotopes (Toronto Research Chemicals).

Application in Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, 1-iodopropane, or structurally related compounds. The use of a stable isotope-labeled internal standard is considered a best practice in quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.[1][2][3][4] The nearly identical chemical and physical properties of the deuterated standard to the analyte ensure they behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise measurements.[5][6]

General Experimental Protocol for Quantitative Analysis using GC-MS

This protocol outlines a general procedure for the use of this compound as an internal standard in a gas chromatography-mass spectrometry (GC-MS) workflow. The precise parameters for the GC oven program, carrier gas flow rate, and mass spectrometer settings should be optimized for the specific analyte and instrument.

1. Preparation of Standard Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the non-labeled analyte (e.g., 1-iodopropane) in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Create a series of calibration standards by spiking known amounts of the analyte stock solution into a series of vials. Add a constant, known amount of the internal standard stock solution to each calibration standard. Dilute to a final volume with the solvent. This creates a set of standards with varying analyte concentrations but a constant internal standard concentration.

2. Sample Preparation:

  • Accurately measure a known quantity of the sample to be analyzed (e.g., 1 mL of a liquid sample, a known weight of a solid sample dissolved in a solvent).

  • Spike the sample with the same constant, known amount of the internal standard stock solution as was added to the calibration standards.

  • Perform any necessary sample cleanup or extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.

3. GC-MS Analysis:

  • Inject a fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.

  • The gas chromatograph will separate the analyte and the internal standard based on their volatility and interaction with the GC column. Due to the deuterium labeling, the internal standard may have a slightly different retention time than the analyte.

  • The mass spectrometer will detect and quantify the analyte and the internal standard. It is crucial to operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor at least one characteristic ion for the analyte and one for the internal standard.

4. Data Analysis:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Calculate the peak area ratio for the analyte and internal standard in the unknown sample.

  • Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical quantitative analysis workflow using a deuterated internal standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Analyte Stock Solution Calibration_Standards Calibration Standards (Analyte + IS) Analyte_Stock->Calibration_Standards IS_Stock Internal Standard (1-Iodopropane-d5) Stock Solution IS_Stock->Calibration_Standards Spiked_Sample Spiked Sample (Sample + IS) IS_Stock->Spiked_Sample GCMS GC-MS Analysis Calibration_Standards->GCMS Sample Unknown Sample Sample->Spiked_Sample Spiked_Sample->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve From Standards Quantification Quantify Analyte in Sample Ratio_Calculation->Quantification From Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

An In-depth Technical Guide to the Safe Handling of 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 1-Iodopropane-2,2,3,3,3-d5. The information is compiled from various safety data sheets (SDS) and chemical databases for the non-deuterated analogue, 1-iodopropane. The toxicological and chemical properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. However, it is imperative to consult the specific Safety Data Sheet provided by the supplier for this compound before handling and to conduct a thorough risk assessment for your specific experimental conditions.

Introduction

This compound is a deuterated version of 1-iodopropane, where five hydrogen atoms on the propyl chain have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based analysis and as a tracer in mechanistic and metabolic studies.[1][2] Understanding its safety and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

1-Iodopropane is classified as a flammable liquid and is harmful if inhaled or swallowed.[3][4] It can cause skin and serious eye irritation.[3] There is also suspicion that it may cause genetic defects and cancer.[5] It is harmful to aquatic life with long-lasting effects.[5]

GHS Hazard Classification: The following table summarizes the GHS hazard classifications for 1-iodopropane, which are expected to be applicable to its deuterated form.

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor[3][6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[3]
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][6]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3][6]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[6]
Carcinogenicity2H351: Suspected of causing cancer[6]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[3]
Hazardous to the Aquatic Environment, Long-Term Hazard3H412: Harmful to aquatic life with long lasting effects[5]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of 1-iodopropane, with a slight increase in molecular weight due to the presence of deuterium.

PropertyValue for 1-Iodopropane
Molecular Formula C3H7I
Molecular Weight 169.99 g/mol [3]
Appearance Colorless to light yellow liquid[5][7]
Odor Pungent[5]
Boiling Point 101-102 °C
Melting Point -101 °C
Flash Point 44 °C (111.2 °F)
Density 1.743 g/mL at 25 °C
Vapor Pressure 43 mmHg at 25 °C
Solubility in Water 1.1 g/L[5]
Stability Stable, but may discolor on exposure to light.[5][7] Incompatible with strong oxidizing agents and strong bases.[5][7]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following table provides general PPE recommendations.

Body PartRecommended Protection
Eyes/Face Chemical splash goggles or a face shield.[8][9]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).[8] A flame-resistant lab coat and closed-toe shoes are mandatory.[8]
Respiratory Work in a well-ventilated area, preferably in a chemical fume hood.[10] If ventilation is inadequate, a respirator may be required.[8]
Handling Procedures

The following workflow illustrates the key steps for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_dispense Dispense Carefully prep_hood->handle_dispense Proceed to Handling handle_avoid Avoid Inhalation and Contact handle_dispense->handle_avoid handle_seal Keep Container Sealed handle_avoid->handle_seal cleanup_spill Clean Spills Promptly handle_seal->cleanup_spill After Use cleanup_waste Dispose of Waste Properly cleanup_spill->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safe handling.

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7][11] It should be stored away from heat, sparks, open flames, and other ignition sources.[10][11] The compound is light-sensitive and should be protected from light.[5][7]

Emergency Procedures

First-Aid Measures

The following table outlines the immediate actions to be taken in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Fire-Fighting Measures

1-Iodopropane is a flammable liquid.[3] In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4] Water spray can be used to cool fire-exposed containers.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4][12] Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.[13] Ensure adequate ventilation.[4]

Experimental Protocols: Applications in Research

Due to its isotopic labeling, this compound is a valuable tool in various research applications. While specific experimental protocols will vary depending on the research objectives, the following provides an overview of its potential uses and general methodological considerations.

Use as an Internal Standard in Mass Spectrometry

Objective: To accurately quantify the unlabeled 1-iodopropane or related analytes in a complex matrix.

Methodology:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent.

  • Sample Preparation: Spike a known amount of the this compound internal standard solution into all samples, calibration standards, and quality control samples.

  • Extraction: Perform the necessary extraction procedure to isolate the analyte of interest and the internal standard from the sample matrix.

  • Analysis by GC-MS or LC-MS: Analyze the extracts using a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

  • Quantification: Monitor the specific mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.

Use in Mechanistic Studies

Objective: To trace the metabolic fate of the propyl group in a biological system or a chemical reaction.

Methodology:

  • Introduction of the Labeled Compound: Introduce this compound into the system under investigation (e.g., cell culture, animal model, or reaction mixture).

  • Incubation/Reaction: Allow the system to process the labeled compound for a defined period.

  • Sample Collection and Extraction: Collect samples at various time points and perform an extraction to isolate potential metabolites or reaction products.

  • Analysis by Mass Spectrometry: Analyze the extracts by high-resolution mass spectrometry to identify molecules that have incorporated the deuterium-labeled propyl group. The mass shift of +5 Da (or fragments thereof) will indicate the presence of the labeled moiety.

  • Structure Elucidation: Use tandem mass spectrometry (MS/MS) and other spectroscopic techniques (e.g., NMR) to elucidate the structure of the deuterated metabolites or products, thereby revealing the metabolic or reaction pathway.

The following diagram illustrates a generalized workflow for using this compound in a tracer study.

G General Workflow for a Deuterium Tracer Study cluster_experiment Experimental Phase cluster_analysis Analytical Phase exp_intro Introduce Labeled Compound exp_incubate Incubate/React exp_intro->exp_incubate exp_sample Collect and Extract Samples exp_incubate->exp_sample ana_ms Analyze by Mass Spectrometry exp_sample->ana_ms Proceed to Analysis ana_identify Identify Labeled Molecules ana_ms->ana_identify ana_elucidate Elucidate Structures ana_identify->ana_elucidate conclusion conclusion ana_elucidate->conclusion Draw Conclusions on Pathway

Caption: A generalized workflow for conducting a tracer study.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] It should be treated as hazardous waste. Do not allow it to enter drains or waterways.[4][10]

Toxicological Information

The toxicological properties of this compound are expected to be similar to those of 1-iodopropane.

  • Acute Toxicity: Harmful if inhaled or swallowed.[3][4]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

  • Chronic Toxicity: Suspected of causing genetic defects and cancer.[5]

Conclusion

This compound is a valuable research tool that requires careful handling due to its flammability and potential health hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize reviewing the specific Safety Data Sheet provided by the manufacturer and conducting a thorough risk assessment before commencing any experimental work.

References

Deuterium Labeling in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic replacement of hydrogen with its heavy isotope deuterium, has emerged as a powerful tool in organic synthesis, with profound implications for drug discovery and development. This guide provides a comprehensive overview of the core principles, methodologies, and applications of deuterium labeling. It details key experimental protocols for various deuteration techniques, presents quantitative data to compare their efficiencies, and utilizes visualizations to illustrate reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of deuterium in their synthetic and medicinal chemistry endeavors.

Introduction: The Deuterium Advantage

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference in mass gives rise to the Kinetic Isotope Effect (KIE) , a phenomenon where the cleavage of a carbon-deuterium (C-D) bond is significantly slower than that of a carbon-hydrogen (C-H) bond.[1] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond, requiring a higher activation energy for bond scission.

In the context of drug development, this effect is particularly impactful. Many drug molecules undergo metabolic degradation through oxidation reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family.[2] These metabolic pathways often involve the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions ("soft spots"), the rate of metabolism can be slowed down. This can lead to several therapeutic benefits:

  • Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, increased plasma exposure (Area Under the Curve - AUC), and lower peak concentrations (Cmax).[1]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance.

  • Enhanced Safety and Tolerability: By slowing metabolism, the formation of potentially toxic or reactive metabolites can be reduced.[3]

  • Metabolic Shunting: Deuteration at one metabolic site can redirect metabolism towards alternative, potentially more favorable pathways, a phenomenon known as metabolic shunting.[1][4]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies these advantages. By deuterating the two methoxy groups of tetrabenazine, its rapid metabolism is attenuated, leading to a more favorable pharmacokinetic profile and allowing for lower dosing with reduced side effects.[5][6]

Beyond drug metabolism, deuterium-labeled compounds serve as invaluable tools in:

  • Mechanistic Studies: Elucidating reaction mechanisms by tracking the position of the deuterium label.

  • Quantitative Analysis: Acting as internal standards in mass spectrometry-based quantification due to their mass difference from the non-labeled analyte.[7]

  • NMR Spectroscopy: Deuterated solvents are routinely used in NMR to avoid solvent signal interference.[8]

Core Methodologies for Deuterium Labeling

A variety of methods have been developed for the introduction of deuterium into organic molecules. The choice of method depends on factors such as the desired site of deuteration, the functional group tolerance of the substrate, and the availability of deuterated reagents.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange reactions involve the direct replacement of a hydrogen atom with a deuterium atom from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂). These reactions are often catalyzed by transition metals.

2.1.1. Palladium-Catalyzed H/D Exchange

Palladium catalysts, particularly palladium on carbon (Pd/C), are widely used for H/D exchange. These reactions can be performed using D₂O as the deuterium source, often in the presence of H₂ gas to facilitate the exchange.[5]

2.1.2. Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Iridium complexes, such as Crabtree's catalyst and more recent N-heterocyclic carbene (NHC)-phosphine ligated iridium catalysts, are highly effective for directing group-assisted H/D exchange on aromatic and aliphatic C-H bonds.[9]

2.1.3. Nickel-Catalyzed H/D Exchange

Raney Nickel is a versatile and cost-effective catalyst for the deuteration of various functional groups, including N-heterocycles.[10][11] Continuous flow methods using Raney Nickel have been developed for efficient and scalable deuteration.[10][11]

Reductive Deuteration

Reductive deuteration involves the addition of deuterium across a double or triple bond, or the reduction of a functional group with a deuterated reducing agent.

2.2.1. Catalytic Deuterogenation

Unsaturated compounds such as alkenes and alkynes can be reduced with D₂ gas in the presence of a heterogeneous catalyst like Pd/C. This method provides a straightforward way to introduce two deuterium atoms into a molecule.

2.2.2. Reduction with Deuterated Metal Hydrides

Carbonyl compounds (aldehydes, ketones, esters, carboxylic acids) and other reducible functional groups can be deuterated using deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄).

Dehalogenation Deuteration

This method involves the replacement of a halogen atom (I, Br, Cl) with a deuterium atom. It is typically achieved using D₂ gas and a palladium catalyst.

Quantitative Data on Deuterium Labeling Methods

The efficiency of deuterium incorporation is a critical parameter in assessing the utility of a labeling method. The following tables summarize quantitative data for various deuteration techniques, highlighting the deuterium incorporation percentages achieved for different substrates and catalytic systems.

Table 1: Comparison of Catalytic H/D Exchange Methods

SubstrateCatalyst SystemDeuterium SourcePosition of DeuterationDeuterium Incorporation (%)Reference
Phenylalanine5% Pd/C, Al powderD₂OAromatic & Benzylic>95[5]
AdeninePd/CD₂O, H₂C8>95[12]
UracilPd/CD₂O, H₂C5, C6>95[12]
Indole (N-protected)[Ir(COD)(IMes)(PPh₃)]PF₆D₂C2>98N/A
AnilineIridium(I) NHC/phosphine catalystD₂ortho-C-HHighN/A
4-tert-ButylphenolPd(OAc)₂ / N-acetylglycineD₂O in HFIPAromatic C-H85-95[13][14]
Watermelon KetonePd(OAc)₂ / N-acetylglycineD₂O in HFIPAromatic C-H80-90[13][14]
Methyl Imidazole CarboxylateRaney NiD₂OC2>95 (in flow)[10]

Table 2: Deuterium Kinetic Isotope Effect (KIE) on Drug Metabolism

DrugMetabolic ReactionEnzymeKIE (kH/kD)Reference
EnzalutamideN-demethylationCYP4501.5 - 1.73 (in vivo)[15]
MorphineN-demethylationP450-linkedSignificant[2]
CaffeineN-demethylationCYP450Varies with position (up to 4 for d₃-caffeine)[1]
Deutetrabenazine (vs. Tetrabenazine)O-demethylationCYP2D6Slower metabolism[5][6]
CyclohexanoneIodination (rate-determining enolization)N/A3.5 ± 1.2[3]

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments.

Protocol 1: Palladium-Catalyzed H/D Exchange of Phenylalanine

Objective: To achieve high levels of deuterium incorporation into both the aromatic and benzylic positions of phenylalanine using a Pd/C-Al-D₂O system.

Materials:

  • Phenylalanine

  • 5% Palladium on carbon (Pd/C)

  • Aluminum powder

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Microwave reactor

Procedure: [5]

  • To a microwave reactor vial, add phenylalanine (0.3 mmol), 5% Pd/C (20 mg), and aluminum powder (100 mg).

  • Add D₂O (1.5 mL) to the vial.

  • Seal the vial and sonicate the catalytic mixture for 1 hour.

  • Place the vial in the microwave reactor and irradiate according to the optimized conditions (e.g., specific time and temperature as determined by optimization experiments).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and aluminum powder.

  • Lyophilize the filtrate to obtain the deuterated phenylalanine.

  • Determine the percentage of deuterium incorporation by ¹H NMR and/or mass spectrometry.

Protocol 2: Reductive Deuteration of a Ketone using Sodium Borodeuteride

Objective: To reduce a ketone to its corresponding alcohol with deuterium incorporation at the carbinol carbon.

Materials:

  • Ketone (e.g., 9H-Fluoren-9-one)

  • Sodium borodeuteride (NaBD₄)

  • Methanol (MeOH)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure: [16][17]

  • Dissolve the ketone (e.g., 9H-Fluoren-9-one, ~0.5 g) in methanol (8-10 mL) in an Erlenmeyer flask.

  • Cool the solution in an ice bath to 0 °C.

  • In a separate vial, quickly weigh sodium borodeuteride (a slight molar excess relative to the ketone).

  • Add the NaBD₄ to the ketone solution in one portion while stirring.

  • Continue stirring the reaction mixture in the ice bath for 15-30 minutes. Monitor the reaction progress by TLC.

  • Slowly add water to quench the excess NaBD₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated alcohol.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the product and determine deuterium incorporation by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Raney Nickel-Catalyzed Deuteration of N-Heterocycles (Batch Procedure)

Objective: To achieve selective deuteration of a nitrogen-containing heterocycle using Raney Nickel as a catalyst.

Materials:

  • N-heterocycle substrate (e.g., methyl imidazole carboxylate)

  • Raney Nickel (slurry in water or ethanol)

  • Deuterium oxide (D₂O)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure: (Adapted from general principles[18])

  • To a reaction vessel equipped with a magnetic stir bar, add the N-heterocycle substrate.

  • Carefully wash the Raney Nickel catalyst with D₂O three times to replace the storage solvent.

  • Add the D₂O-washed Raney Nickel slurry to the reaction vessel.

  • Add D₂O as the reaction solvent.

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 150 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for the desired time (e.g., 1-24 hours), monitoring the progress by taking aliquots and analyzing by NMR or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition of the pyrophoric catalyst.

  • Remove the D₂O from the filtrate under reduced pressure to yield the deuterated product.

  • Analyze the product for deuterium incorporation and purity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the Graphviz (DOT language), illustrate key concepts and workflows in deuterium labeling.

metabolic_pathway cluster_non_deuterated Metabolism of Non-Deuterated Drug cluster_deuterated Metabolism of Deuterated Drug Drug (C-H) Drug (C-H) Metabolite A (Toxic) Metabolite A (Toxic) Drug (C-H)->Metabolite A (Toxic) CYP450 (fast) Metabolite B (Inactive) Metabolite B (Inactive) Drug (C-H)->Metabolite B (Inactive) CYP450 Drug (C-D) Drug (C-D) Metabolite A' (Reduced) Metabolite A' (Reduced) Drug (C-D)->Metabolite A' (Reduced) CYP450 (slow, KIE) Metabolite B' (Major) Metabolite B' (Major) Drug (C-D)->Metabolite B' (Major) Metabolic Shunting

Caption: Metabolic shunting due to the Kinetic Isotope Effect.

deutetrabenazine_metabolism Deutetrabenazine Deutetrabenazine Active Metabolites (α- and β-HTBZ-d6) Active Metabolites (α- and β-HTBZ-d6) Deutetrabenazine->Active Metabolites (α- and β-HTBZ-d6) Carbonyl Reductase Inactive Metabolites Inactive Metabolites Active Metabolites (α- and β-HTBZ-d6)->Inactive Metabolites CYP2D6 (slower due to D)

Caption: Simplified metabolic pathway of Deutetrabenazine.[5][6][8]

Experimental Workflows

experimental_workflow cluster_synthesis Deuterium Labeling Synthesis cluster_analysis Analysis and Characterization Start Material Start Material Reaction Setup Reaction Setup Start Material->Reaction Setup Add catalyst, D₂O/D₂ Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Quench, Extract Deuterated Product Deuterated Product Work-up & Purification->Deuterated Product NMR Spectroscopy NMR Spectroscopy Deuterated Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Deuterated Product->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Mass Spectrometry->Data Analysis Determine %D Incorporation Determine %D Incorporation Data Analysis->Determine %D Incorporation

Caption: General workflow for deuterium labeling and analysis.

kie_measurement Substrate-H Substrate-H Reaction_H Reaction of Substrate-H Substrate-H->Reaction_H Substrate-D Substrate-D Reaction_D Reaction of Substrate-D Substrate-D->Reaction_D Product_H Product_H Reaction_H->Product_H kH Product_D Product_D Reaction_D->Product_D kD Analysis LC-MS or GC-MS Analysis Product_H->Analysis Product_D->Analysis Calculate_KIE Calculate KIE = kH / kD Analysis->Calculate_KIE

Caption: Workflow for determining the Kinetic Isotope Effect (KIE).

Conclusion

Deuterium labeling has transitioned from a niche technique to a mainstream strategy in modern organic synthesis and drug discovery. The ability to fine-tune the metabolic fate of a drug molecule by strategically replacing hydrogen with deuterium offers a powerful approach to improving pharmacokinetic properties and enhancing safety. This guide has provided a foundational understanding of the principles of deuterium labeling, detailed key experimental methodologies, and presented a framework for comparing their effectiveness. As our understanding of metabolic pathways and catalytic processes continues to grow, the precision and application of deuterium labeling are poised to expand even further, promising the development of safer and more effective therapeutics.

References

Methodological & Application

Application Note: 1-Iodopropane-2,2,3,3,3-d5 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. The use of an internal standard is a widely accepted technique to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples.[1] Deuterated compounds, in particular, serve as excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

This application note details the use of 1-Iodopropane-2,2,3,3,3-d5 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. Its structural similarity to various alkyl halides and other small organic molecules makes it a suitable choice for a wide range of applications, including environmental analysis, pharmaceutical development, and quality control. The addition of a known amount of this compound to all calibration standards and unknown samples allows for the correction of potential errors throughout the analytical workflow, leading to more reliable and reproducible results.[1][2]

Principle of Internal Standard Calibration

The internal standard method relies on the consistent ratio of the analyte's response to the internal standard's response. By adding a fixed concentration of the internal standard to every sample and standard, any variations during sample preparation or injection will affect both the analyte and the internal standard to a similar extent. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Advantages of Using this compound

  • Chemical Similarity: As a deuterated analog of 1-iodopropane, it exhibits similar chromatographic behavior to a range of small, halogenated, and non-halogenated volatile organic compounds.

  • Mass Discrimination: The five deuterium atoms provide a significant mass shift (5 amu) from its non-deuterated counterpart and other potential interferences, allowing for clear identification and quantification by the mass spectrometer.

  • Co-elution with Analytes: Due to its similar polarity and volatility to many common analytes, it is likely to elute in the same region of the chromatogram, providing effective correction for variations that may occur during the GC run.

  • Commercial Availability: this compound is commercially available with high isotopic purity.[3][4]

Predicted Mass Spectrum and Fragmentation

Predicted Key Ions for this compound:

Ion DescriptionPredicted m/zRole
Molecular Ion [M]⁺175Qualifier Ion
Loss of Iodine [M-I]⁺48Quantifier Ion
Loss of CD2CH2I [M-CD₂CH₂I]⁺32Qualifier Ion

Note: The selection of quantifier and qualifier ions should be confirmed experimentally by analyzing a standard of this compound. The quantifier ion should be a unique and abundant fragment, while qualifier ions are used for confirmation of the compound's identity.

Experimental Protocols

This section provides a general protocol for using this compound as an internal standard in a GC-MS analysis. This protocol should be adapted and optimized for the specific analyte and matrix being analyzed.

Materials and Reagents
  • This compound (isotopic purity ≥ 98%)

  • Analyte(s) of interest

  • High-purity solvent (e.g., methanol, hexane, or dichloromethane, depending on the analyte's solubility)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium carrier gas (≥ 99.999% purity)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock):

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solution:

    • Prepare a stock solution of the analyte(s) of interest in a similar manner at a known concentration.

  • Calibration Standards:

    • Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.

    • To each calibration standard, add a constant and known amount of the IS Stock solution to achieve the desired final concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation
  • Accurately weigh or measure a known amount of the unknown sample.

  • Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Prior to the final volume adjustment, add the same constant and known amount of the IS Stock solution as was added to the calibration standards.

  • Adjust the final volume with the appropriate solvent.

GC-MS Instrumental Parameters

The following are example GC-MS parameters and should be optimized for the specific application.

ParameterValue
Gas Chromatograph
Injection Port Temperature250 °C
Injection ModeSplitless (or Split, depending on concentration)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 40 °C (hold for 2 min) Ramp: 10 °C/min to 250 °C Hold: 5 min at 250 °C
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for AnalyteTo be determined based on the analyte's mass spectrum
SIM Ions for ISm/z 48 (Quantifier), 175 (Qualifier), 32 (Qualifier)

Note on Retention Time: The retention time of 1-iodopropane on a DB-5 column is a good starting point for estimating the retention time of its deuterated analog. Due to the slightly stronger intermolecular forces of C-D bonds compared to C-H bonds, this compound may have a slightly shorter retention time than 1-iodopropane under the same chromatographic conditions.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the analyte and the internal standard in the chromatograms based on their retention times and selected ions.

  • Peak Integration: Integrate the peak areas of the quantifier ion for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Quantification of Unknowns: Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine the concentration of the analyte using the calibration curve.

Quantitative Data Summary

The following table presents hypothetical data for the analysis of a target analyte using this compound as an internal standard.

SampleAnalyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
Calibration Std 11.050,234498,7650.101
Calibration Std 25.0251,567501,2340.502
Calibration Std 310.0505,890499,5431.013
Calibration Std 425.01,255,432502,1112.500
Calibration Std 550.02,510,876500,9875.012
Unknown Sample 1?378,912503,4560.752
Unknown Sample 2?987,654497,8901.984

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare Calibration Standards add_is_standards Add Constant Amount of 1-Iodopropane-d5 IS prep_standards->add_is_standards prep_samples Prepare Unknown Samples add_is_samples Add Constant Amount of 1-Iodopropane-d5 IS prep_samples->add_is_samples gcms_injection Inject into GC-MS add_is_standards->gcms_injection Standards add_is_samples->gcms_injection Samples data_acquisition Data Acquisition (SIM or Full Scan) gcms_injection->data_acquisition peak_integration Peak Identification & Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analytes in Unknowns calibration_curve->quantification final_report Final Report quantification->final_report

Caption: GC-MS workflow using an internal standard.

Conclusion

This compound is a valuable internal standard for the quantitative analysis of a variety of volatile and semi-volatile organic compounds by GC-MS. Its chemical similarity to many analytes and its distinct mass spectrum allow for effective correction of analytical variability, leading to improved accuracy and precision. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust quantitative GC-MS methods.

References

Application Notes and Protocols for Quantitative Mass Spectrometry using 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of low molecular weight thiols, such as cysteine, homocysteine, and glutathione, is crucial in various fields of research, including drug development, due to their significant roles in biological systems. These roles include redox regulation, detoxification, and protein structure. The inherent reactivity and potential for oxidation of the thiol group present analytical challenges. Derivatization of the thiol group is a common strategy to enhance stability and improve chromatographic and mass spectrometric detection.

1-Iodopropane-2,2,3,3,3-d5 is a deuterated alkylating agent that serves as an ideal internal standard for the quantitative analysis of thiols by mass spectrometry. By incorporating a stable isotope-labeled internal standard, variations in sample preparation, derivatization efficiency, and instrument response can be effectively normalized, leading to highly accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in quantitative mass spectrometry.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. The analyte (thiol-containing compound) in the sample is derivatized with a non-labeled alkylating agent (1-iodopropane), while a known amount of the deuterated internal standard (this compound) is used to derivatize a separate standard or is spiked directly into the sample. The derivatization reaction involves the alkylation of the thiol group to form a stable thioether.

The derivatized analyte and internal standard, which have a fixed mass difference due to the deuterium labeling, are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the sample.

Key Applications

  • Pharmacokinetic studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of thiol-containing drugs.

  • Biomarker discovery and validation: Measuring endogenous thiol levels as potential biomarkers for various diseases.

  • Redox biology research: Investigating the role of thiols in cellular redox signaling and oxidative stress.

  • Pharmaceutical quality control: Ensuring the purity and stability of thiol-containing drug substances and products.

Experimental Protocols

Materials and Reagents
  • This compound

  • 1-Iodopropane

  • Target thiol standards (e.g., L-cysteine, L-homocysteine, L-glutathione)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Biological matrix (e.g., plasma, cell lysate)

Protocol 1: Derivatization of Thiols for Quantitative Analysis

This protocol describes the derivatization of thiols in a biological sample using 1-iodopropane and this compound as the internal standard.

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., plasma) on ice.

    • To 100 µL of the sample, add 10 µL of 100 mM TCEP solution to reduce any disulfide bonds. Incubate at room temperature for 30 minutes.

    • Spike the sample with 10 µL of a known concentration of this compound solution in acetonitrile (internal standard). The concentration of the internal standard should be chosen to be close to the expected concentration of the analyte.

  • Derivatization Reaction:

    • Add 50 µL of 1 M ammonium bicarbonate buffer (pH ~8.5) to the sample.

    • Add 20 µL of a 50 mM solution of 1-iodopropane in acetonitrile.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Sample Clean-up (Protein Precipitation):

    • Add 300 µL of ice-cold acetonitrile to the derivatized sample to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general starting point for the LC-MS/MS analysis of derivatized thiols. Method parameters should be optimized for the specific analytes and instrumentation used.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized thiols. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the derivatized analyte and the deuterated internal standard. The 5 Da mass difference of this compound will be reflected in the precursor ion mass of the derivatized internal standard.

Data Presentation

The following tables summarize typical quantitative performance data that can be achieved using a stable isotope dilution LC-MS/MS method for thiol analysis. The data presented here is a representative compilation based on similar published methods and should be validated for each specific application.

Table 1: Linearity and Sensitivity for the Quantification of Derivatized Thiols

AnalyteCalibration Range (µM)LLOQ (µM)
S-propyl-cysteine0.1 - 100> 0.9950.1
S-propyl-homocysteine0.1 - 100> 0.9950.1
S-propyl-glutathione0.5 - 500> 0.9950.5

Table 2: Precision and Accuracy for the Quantification of Derivatized Thiols

AnalyteSpiked Concentration (µM)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
S-propyl-cysteine1< 5%< 7%95 - 105
50< 4%< 6%97 - 103
S-propyl-homocysteine1< 6%< 8%94 - 106
50< 5%< 7%96 - 104
S-propyl-glutathione5< 7%< 9%93 - 107
250< 6%< 8%95 - 105

Table 3: Recovery of Thiols from Human Plasma

AnalyteSpiked Concentration (µM)Recovery (%)
Cysteine1092 ± 5
Homocysteine1095 ± 4
Glutathione5090 ± 6

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample Reduction Reduction (TCEP) Sample->Reduction Spiking Spike with 1-Iodopropane-d5 Reduction->Spiking Reaction Alkylation with 1-Iodopropane Spiking->Reaction Precipitation Protein Precipitation Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Experimental workflow for thiol quantification.

signaling_pathway cluster_redox Redox Homeostasis cluster_detox Detoxification ROS Reactive Oxygen Species (ROS) GSH Glutathione (GSH) ROS->GSH Oxidation GSSG Glutathione Disulfide (GSSG) GSH->GSSG Reduction GST Glutathione S-Transferase (GST) GSH->GST GR Glutathione Reductase GSSG->GR GR->GSH NADPH-dependent Xenobiotic Xenobiotic Xenobiotic->GST Conjugate GSH-Xenobiotic Conjugate GST->Conjugate

Caption: Role of glutathione in cellular pathways.

Application Notes and Protocols for 1-Iodopropane-2,2,3,3,3-d5 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In environmental science, the precise and reliable quantification of pollutants is essential for monitoring, risk assessment, and regulatory compliance. Stable isotope-labeled compounds are invaluable tools in analytical chemistry, serving as internal standards to improve the accuracy and precision of quantitative methods.[1] 1-Iodopropane-2,2,3,3,3-d5 (d5-1-iodopropane), a deuterated analog of 1-iodopropane, is an ideal internal standard for the analysis of its non-labeled counterpart and other volatile organic compounds (VOCs) in various environmental matrices such as water and soil.[2][3][4]

The use of an isotope-labeled internal standard like d5-1-iodopropane is critical for compensating for the loss of analyte during sample preparation and for correcting variations in instrument response caused by matrix effects.[5] Since d5-1-iodopropane has nearly identical chemical and physical properties to the native 1-iodopropane, it co-elutes chromatographically and experiences similar extraction efficiencies and ionization responses in mass spectrometry.[5] This allows for more accurate quantification than traditional internal standard methods.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the gas chromatography-mass spectrometry (GC/MS) analysis of environmental samples. The methodologies described are based on established principles from U.S. Environmental Protection Agency (EPA) methods for VOC analysis.

Application: Quantitative Analysis of 1-Iodopropane in Water and Soil by GC/MS

This application note outlines the use of this compound as an internal standard for the quantification of 1-iodopropane in environmental samples. The protocol is based on a purge-and-trap or solvent extraction method followed by GC/MS analysis.

Key Performance Metrics

The use of this compound as an internal standard is intended to ensure high data quality. The following table summarizes typical quality control (QC) acceptance criteria for surrogate and internal standard recoveries based on general EPA guidelines for volatile organic analysis.[6]

ParameterMatrixAcceptance Criteria (%)
Surrogate Recovery (e.g., for other VOCs in the method)Water70 - 130
Surrogate Recovery (e.g., for other VOCs in the method)Soil/Solid60 - 140
Internal Standard Area ResponseWater & Soil50 - 150 of calibration standard

Experimental Protocols

Preparation of Standards

1.1. Stock Standard Solution (SSS):

  • Prepare a stock solution of native 1-iodopropane in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a separate stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

1.2. Primary Dilution Standard (PDS):

  • From the SSS, prepare a primary dilution standard containing both native 1-iodopropane and other target VOCs at a concentration of 10 µg/mL in methanol.

  • Prepare a separate PDS for the internal standard (this compound) at a concentration of 10 µg/mL in methanol.

1.3. Calibration Standards (CAL):

  • Prepare a series of at least five calibration standards by diluting the analyte PDS in reagent water. The concentration range should bracket the expected concentration of the samples.

  • Spike each calibration standard with the internal standard PDS to a constant concentration (e.g., 5 µg/L).

Sample Preparation

The choice of sample preparation method depends on the matrix.

2.1. Aqueous Samples (Based on Purge-and-Trap):

  • Collect water samples in 40 mL vials with zero headspace.

  • Add a known amount of the this compound internal standard solution to a 5 mL aliquot of the sample in the purging vessel.

  • The sample is purged with an inert gas (e.g., helium) at room temperature.

  • The purged VOCs are trapped on a sorbent trap.

  • The trap is then heated and backflushed with the carrier gas to desorb the VOCs onto the GC column.

2.2. Soil and Solid Samples (Based on Solvent Extraction):

  • Weigh 5-10 g of the soil sample into a vial.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Add 10 mL of a suitable extraction solvent (e.g., methanol or ethyl acetate).

  • Shake or vortex the sample for a specified time (e.g., 2 minutes).

  • Allow the solid phase to settle.

  • An aliquot of the supernatant is then diluted into reagent water for purge-and-trap analysis or directly injected for GC/MS analysis.

GC/MS Analysis

3.1. Instrumental Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness, or equivalent.

  • Oven Program: 40°C for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

  • Injector: Splitless, 200°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

3.2. Suggested Quantitation and Qualifier Ions:

CompoundQuantitation Ion (m/z)Qualifier Ion(s) (m/z)
1-Iodopropane43170, 127
This compound46175, 127
Data Analysis and Calculations

The concentration of 1-iodopropane in the sample is calculated using the internal standard method. The response of the native analyte is compared to the response of the deuterated internal standard.

  • Relative Response Factor (RRF): RRF = (Ax * Cis) / (Ais * Cx) Where:

    • Ax = Peak area of the native analyte

    • Ais = Peak area of the internal standard

    • Cx = Concentration of the native analyte

    • Cis = Concentration of the internal standard

  • Concentration in Sample: Concentrationx = (Ax * Cis) / (Ais * RRF)

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Environmental Sample (Water or Soil) spike Spike with 1-Iodopropane-d5 (IS) sample->spike extract Extraction (Purge & Trap or Solvent) spike->extract gcms GC/MS Analysis extract->gcms data Data Acquisition (SIM/Full Scan) gcms->data quant Internal Standard Quantification data->quant report Final Report quant->report logic cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation Cal1 Calibration Standard 1 RRF Calculate Average RRF Cal1->RRF CalN Calibration Standard N CalN->RRF Concentration Calculate Analyte Concentration RRF->Concentration Sample Sample + IS Analyte_Area Measure Analyte Area (Ax) Sample->Analyte_Area IS_Area Measure IS Area (Ais) Sample->IS_Area Analyte_Area->Concentration IS_Area->Concentration

References

Application of 1-Iodopropane-2,2,3,3,3-d5 in Metabolic Research: A Focus on Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While 1-Iodopropane-2,2,3,3,3-d5 is not documented as a metabolic tracer for studying metabolic pathways, its properties as a stable isotope-labeled compound make it an excellent candidate for use as an internal standard in quantitative analytical methods. In metabolic research, accurate quantification of metabolites is crucial. The use of a deuterated internal standard, such as this compound, is a widely accepted technique to improve the precision and accuracy of measurements obtained by mass spectrometry (MS).[1][2] This document provides detailed application notes and a general protocol for the use of this compound as an internal standard for the quantification of a target analyte (e.g., 1-iodopropane) in biological samples.

Application Notes: The Role of Internal Standards in Quantitative Analysis

In quantitative analysis, particularly with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[3] The ideal internal standard has chemical and physical properties similar to the analyte of interest.[4] Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[1][2]

The primary function of an internal standard is to correct for the variability that can occur during sample preparation, extraction, and analysis.[2] By comparing the response of the analyte to the response of the internal standard, a response ratio is calculated. This ratio is then used to determine the concentration of the analyte from a calibration curve, which is also prepared with the internal standard.[3] This method significantly improves the reproducibility and accuracy of the quantitative results.

Experimental Protocols

General Protocol for Quantification of a Target Analyte using this compound as an Internal Standard

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a non-labeled analogue (e.g., 1-iodopropane) in a biological matrix (e.g., plasma, tissue homogenate) by GC-MS.

1. Preparation of Stock Solutions

  • Analyte Stock Solution (e.g., 1-iodopropane): Prepare a stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

  • To each calibration standard, add a constant amount of the internal standard working solution.

  • The final concentration of the internal standard should be consistent across all calibration standards and samples.

3. Sample Preparation

  • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

  • To a known volume or weight of the sample, add the same constant amount of the internal standard working solution as was added to the calibration standards.

  • Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

  • Evaporate the solvent and reconstitute the extract in a suitable solvent for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: Select a suitable GC column for the separation of the analyte (e.g., a non-polar or mid-polar column).

  • GC Oven Program: Develop a temperature program that provides good separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the analyte and the internal standard.

    • For 1-iodopropane (analyte), characteristic ions might include m/z 43 ([C3H7]+) and m/z 170 ([C3H7I]+).[5]

    • For this compound (internal standard), the corresponding ions would be shifted by 5 Da, e.g., m/z 48 ([C3D5H2]+) and m/z 175 ([C3D5H2I]+).

5. Data Analysis

  • Integrate the peak areas for the selected ions of the analyte and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.

  • Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Data Presentation

Quantitative data from this type of analysis is typically summarized in a calibration curve table.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
115,234148,9870.102
576,170150,1230.507
10151,987149,5671.016
50755,432151,0985.000
1001,509,876150,45610.035
Sample 1304,567150,8762.019
Sample 2987,654149,9876.585

Visualization

Below is a diagram illustrating the workflow for quantitative analysis using an internal standard.

G cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis cluster_quant Quantification stock_analyte Analyte Stock spike_cal Spike Analyte & Add Internal Standard stock_analyte->spike_cal stock_is Internal Standard Stock (1-Iodopropane-d5) stock_is->spike_cal spike_sample Add Internal Standard stock_is->spike_sample cal_standards Calibration Standards cal_standards->spike_cal samples Biological Samples samples->spike_sample extraction Sample Extraction (e.g., LLE, SPE) spike_cal->extraction spike_sample->extraction gcms GC-MS Analysis (SIM Mode) extraction->gcms data Data Acquisition (Peak Areas) gcms->data ratio Calculate Response Ratio (Analyte/IS) data->ratio curve Generate Calibration Curve ratio->curve concentration Determine Sample Concentration ratio->concentration curve->concentration

Workflow for quantitative analysis using an internal standard.

References

Application Notes and Protocols for 1-Iodopropane-2,2,3,3,3-d5 in Kinetic Isotope Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. The substitution of hydrogen with its heavier isotope, deuterium, often results in a significant and measurable KIE, providing valuable insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

This document provides detailed application notes and protocols for the use of 1-Iodopropane-2,2,3,3,3-d5 in KIE studies, specifically focusing on its application in investigating elimination reaction mechanisms. Due to a lack of specific published data for this particular isotopically labeled compound, this document presents a hypothetical case study based on established principles and data from analogous alkyl halide systems. This serves as a practical guide for researchers designing and conducting similar mechanistic studies.

Application: Elucidating the E2 Elimination Mechanism

A primary application of this compound is to probe the mechanism of base-induced elimination reactions. The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond.

By comparing the rate of elimination of 1-iodopropane with that of this compound, a secondary kinetic isotope effect can be measured. In this case, the C-D bonds are on the β-carbon. If the C-H/C-D bond is broken in the rate-determining step, a significant primary KIE (typically kH/kD > 2) is expected. For 1-iodopropane, the deuteriums are at the C2 and C3 positions. Abstraction of a proton/deuteron occurs at the C2 position (β-position). Therefore, a primary KIE is expected.

Hypothetical Kinetic Data for the Elimination of 1-Iodopropane and its d5-Analog

The following table summarizes hypothetical rate constants and the calculated KIE for the E2 elimination reaction of 1-iodopropane and this compound with sodium ethoxide in ethanol. This data is illustrative and based on typical values observed for similar alkyl halides.[1][2]

CompoundRate Constant (k) at 25°C (M⁻¹s⁻¹)kH/kD
1-Iodopropane1.20 x 10⁻⁴6.7
This compound1.79 x 10⁻⁵

Note: The kH/kD value of 6.7 is a typical value for a primary deuterium KIE in an E2 reaction and is used here for illustrative purposes.[1][2]

Experimental Protocols

Protocol 1: Determination of the Kinetic Isotope Effect for the E2 Elimination of this compound

Objective: To measure the secondary kinetic isotope effect for the E2 elimination of 1-iodopropane by comparing its reaction rate with that of this compound.

Materials:

  • 1-Iodopropane

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • Anhydrous diethyl ether

  • Internal standard (e.g., nonane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

  • Syringes and standard laboratory glassware

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.1 M solution of sodium ethoxide in absolute ethanol.

    • Prepare stock solutions of 1-iodopropane and this compound of known concentration (e.g., 0.1 M) in absolute ethanol containing a known concentration of an internal standard.

  • Kinetic Runs:

    • Equilibrate the reaction vessel containing the sodium ethoxide solution to the desired temperature (e.g., 25°C).

    • Initiate the reaction by injecting a known volume of the 1-iodopropane stock solution into the reaction vessel with vigorous stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) and diethyl ether.

    • Extract the organic components into the diethyl ether layer.

    • Repeat the kinetic run for this compound under identical conditions.

  • Analysis:

    • Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining 1-iodopropane or this compound relative to the internal standard.

    • Plot the natural logarithm of the concentration of the alkyl iodide versus time. The slope of this line will be the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the base (NaOEt).

  • Calculation of KIE:

    • Calculate the kinetic isotope effect as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD): KIE = kH / kD.

Visualizations

Diagram 1: E2 Elimination Signaling Pathway

E2_Mechanism cluster_TS Concerted Bond Breaking and Forming Reactants 1-Iodopropane + Base (B:) TS Transition State Reactants->TS Rate-determining step Products Propene + HB + I- TS->Products B---H Bond Forming B---H Bond Forming Cβ-H Bond Breaking Cβ-H Bond Breaking Cα-Cβ π Bond Forming Cα-Cβ π Bond Forming Cα-I Bond Breaking Cα-I Bond Breaking

Caption: The concerted mechanism of an E2 elimination reaction.

Diagram 2: Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Preparation cluster_reaction Kinetic Runs (25°C) cluster_analysis Analysis A Prepare 0.1M NaOEt in EtOH C Initiate reaction of 1-Iodopropane with NaOEt A->C D Initiate reaction of 1-Iodopropane-d5 with NaOEt A->D B Prepare 0.1M 1-Iodopropane and 1-Iodopropane-d5 stocks with Internal Standard B->C B->D E Withdraw and quench aliquots at timed intervals C->E D->E F GC-FID analysis of quenched aliquots E->F G Plot ln[Substrate] vs. Time F->G H Calculate k_obs and k G->H I Calculate KIE = kH / kD H->I

References

Application Notes and Protocols for the Use of Deuterated Internal Standards in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of pharmaceutical analysis, particularly in bioanalytical methods, the accuracy and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of achieving this precision, and among the various types of internal standards, deuterated internal standards have emerged as the gold standard. These stable isotope-labeled compounds offer significant advantages over their non-labeled or structural analog counterparts, primarily by minimizing the impact of matrix effects and variability in sample preparation and instrument response.

These application notes provide a comprehensive overview of the principles, benefits, and practical application of deuterated internal standards in pharmaceutical analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation and analysis are provided to guide researchers in developing robust and reliable quantitative methods.

Principle and Advantages of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[1]

Key Advantages:

  • Correction for Matrix Effects: Biological matrices such as plasma, serum, and urine are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[2] Because a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, leading to more accurate quantification.[3]

  • Improved Accuracy and Precision: By compensating for variations in sample preparation (e.g., extraction recovery, pipetting errors) and instrument response, deuterated internal standards significantly improve the accuracy and precision of the analytical method.[4]

  • Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.

Quantitative Data Summary

The use of deuterated internal standards consistently leads to improved analytical performance compared to non-deuterated (e.g., structural analog) internal standards. The following tables summarize key validation parameters from comparative studies.

Table 1: Comparison of Method Validation Parameters for an Anticancer Agent

ParameterDeuterated Internal StandardStructural Analog Internal Standard
Mean Bias (%) 100.396.8
Standard Deviation of Bias (%) 7.68.6
Statistical Significance (p-value) p = 0.5 (not significant)p < 0.0005 (significant)

This data indicates that the accuracy of the assay significantly improved with the use of a deuterated internal standard, as the bias was not statistically different from the true value.

Table 2: Validation Summary for the Quantification of Five Immunosuppressants using Deuterated Internal Standards

AnalyteLinearity RangeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine A 2 - 1250 ng/mL1.5 - 5.83.2 - 8.795 - 10578.2
Tacrolimus 0.5 - 42.2 ng/mL2.1 - 7.54.5 - 9.892 - 10881.5
Sirolimus 0.6 - 49.2 ng/mL1.8 - 6.93.9 - 9.194 - 10680.1
Everolimus 0.5 - 40.8 ng/mL2.5 - 8.15.1 - 10.291 - 10982.3
Mycophenolic Acid 0.01 - 7.5 µg/mL0.9 - 4.72.5 - 7.990 - 11076.6

This table demonstrates the excellent linearity, precision, accuracy, and recovery achievable with a validated LC-MS/MS method using deuterated internal standards for the simultaneous quantification of multiple drugs.[5][6]

Experimental Protocols

The following are generalized protocols for the analysis of pharmaceuticals in biological matrices using deuterated internal standards and LC-MS/MS. These should be optimized for each specific analyte and matrix.

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological samples like plasma and serum.[3][7]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Deuterated internal standard stock solution

  • Precipitating solvent (e.g., acetonitrile, methanol)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological sample (calibrators, quality controls, and unknown samples) into a microcentrifuge tube or well of a 96-well plate.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard stock solution to each sample. The final concentration of the internal standard should be in the mid-range of the calibration curve.[8]

  • Protein Precipitation: Add a larger volume of cold precipitating solvent (e.g., 300 µL of acetonitrile for a 100 µL sample, a 3:1 ratio).[5]

  • Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. This step can increase the concentration of the analyte.

  • LC-MS/MS Analysis: Inject an aliquot of the final sample extract into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.[10][11]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Deuterated internal standard stock solution

  • SPE cartridges (e.g., C18, mixed-mode)

  • SPE manifold (vacuum or positive pressure)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent(s)

  • Elution solvent

  • Collection tubes or 96-well plate

Procedure:

  • Sample Pre-treatment: Aliquot the biological sample and spike with the deuterated internal standard as described in the PPT protocol. The sample may require dilution or pH adjustment before loading onto the SPE cartridge.

  • Cartridge Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge.[10]

  • Cartridge Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge. Do not allow the cartridge to dry out.[10]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass one or more wash solvents through the cartridge to remove interfering substances. The wash solvents should be strong enough to remove interferences but weak enough to not elute the analyte.

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent into a clean collection tube or well.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Typical LC Conditions:

  • Column: A reversed-phase C18 column is commonly used for the analysis of small molecule drugs.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[2]

  • Flow Rate: Typically 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

Typical MS/MS Conditions:

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the deuterated internal standard.

  • Optimization: The MS/MS parameters (e.g., collision energy, declustering potential) should be optimized for each analyte and internal standard to achieve maximum sensitivity.

Visualizations

The following diagrams illustrate key workflows and relationships in the use of deuterated internal standards for pharmaceutical analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Biological Sample (Calibrator, QC, Unknown) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (PPT or SPE) Spike_IS->Extraction Final_Extract Final Extract Extraction->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification Report Report Results Quantification->Report

Caption: Bioanalytical workflow using a deuterated internal standard.

Logical_Relationship Analyte Analyte Analyte_Response Analyte MS Response Analyte->Analyte_Response Deuterated_IS Deuterated Internal Standard IS_Response IS MS Response Deuterated_IS->IS_Response Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analyte_Response Matrix_Effects->IS_Response Sample_Prep_Variability Sample Preparation Variability (e.g., Recovery) Sample_Prep_Variability->Analyte_Response Sample_Prep_Variability->IS_Response Instrument_Variability Instrument Variability (e.g., Injection Volume) Instrument_Variability->Analyte_Response Instrument_Variability->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: How deuterated internal standards correct for variability.

References

Application Notes and Protocols for 1-Iodopropane-2,2,3,3,3-d5 in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 1-Iodopropane-2,2,3,3,3-d5 as an internal standard in quantitative analytical methods, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). Due to its structural similarity to various volatile organic compounds and alkylating agents, it serves as an excellent tool for ensuring accuracy and precision in complex matrices.

Introduction

This compound (d5-1-iodopropane) is a deuterated analog of 1-iodopropane. In analytical chemistry, deuterated compounds are frequently used as internal standards for quantification by mass spectrometry. The key principle behind using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart (the analyte) during sample preparation, extraction, and chromatographic separation. However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer. This allows for accurate correction of any analyte loss during sample processing and variations in instrument response, a technique known as isotope dilution mass spectrometry.

Key Applications

The primary application of this compound is as an internal standard for the quantitative analysis of:

  • Volatile Organic Compounds (VOCs): Particularly for the quantification of 1-iodopropane and other short-chain alkyl halides in environmental samples (e.g., water, soil, air).

  • Alkylating Agents: In biomedical and pharmaceutical research, it can be used for the quantification of small alkylating agents in biological matrices.

  • Propofol and Related Anesthetics: While not a direct structural analog, its volatility and chromatographic behavior can be suitable for internal standardization in the analysis of small anesthetic molecules.

Experimental Protocol: Quantification of 1-Iodopropane in Water by GC-MS

This protocol describes the use of this compound as an internal standard for the determination of 1-iodopropane in water samples using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Materials and Reagents
  • Analytes: 1-Iodopropane (≥99% purity)

  • Internal Standard: this compound (isotopic purity ≥98%)

  • Solvent: Methanol (GC grade)

  • Water: Deionized, organic-free

  • Headspace Vials: 20 mL with PTFE-lined septa

  • Syringes: Gas-tight syringes for standard preparation and sample transfer

Standard Preparation
  • Primary Stock Solution (1-Iodopropane): Prepare a stock solution of 1-iodopropane in methanol at a concentration of 1000 µg/mL.

  • Internal Standard Stock Solution (d5-1-Iodopropane): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with deionized water in headspace vials. A typical concentration range would be 1, 5, 10, 50, and 100 µg/L.

  • Internal Standard Spiking: Spike each calibration standard and sample with the internal standard stock solution to a final concentration of 10 µg/L.

Sample Preparation
  • Collect water samples in appropriate containers.

  • Transfer 10 mL of the water sample to a 20 mL headspace vial.

  • Spike the sample with the internal standard stock solution to a final concentration of 10 µg/L.

  • Seal the vial immediately.

GC-MS Parameters
ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
Injector Split/Splitless, 250°C, Split ratio 10:1
Oven Program 40°C for 2 min, ramp to 180°C at 10°C/min, hold for 2 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor 1-Iodopropane: m/z 43, 170This compound: m/z 46, 175
Data Analysis
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte (1-iodopropane) to the peak area of the internal standard (this compound) against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of 1-iodopropane in the samples by calculating the analyte/internal standard peak area ratio and using the calibration curve.

Data Presentation

Table 1: Representative Calibration Data for 1-Iodopropane using this compound as an Internal Standard

Standard Concentration (µg/L)Peak Area (1-Iodopropane, m/z 170)Peak Area (d5-1-Iodopropane, m/z 175)Area Ratio (Analyte/IS)
115,234150,8760.101
576,987152,1120.506
10153,456151,5431.013
50754,321149,8765.033
1001,512,654150,12310.076

Mandatory Visualizations

Isotope Dilution Mass Spectrometry Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Unknown Sample (Analyte) C Spiked Sample A->C B Known Amount of Internal Standard (1-Iodopropane-d5) B->C D Extraction & Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Measure Peak Areas (Analyte & IS) E->F G Calculate Area Ratio (Analyte/IS) F->G H Quantify Analyte Concentration via Calibration Curve G->H

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Logical Relationship of Internal Standard Method

G A Analyte (1-Iodopropane) C Similar Chemical & Physical Properties A->C E Different m/z A->E B Internal Standard (1-Iodopropane-d5) B->C B->E D Co-elution in Chromatography C->D F Accurate Quantification D->F E->F

Caption: Principle of the Internal Standard Method.

Application Notes and Protocols: NMR Spectroscopy of 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-Iodopropane-2,2,3,3,3-d5. This deuterated isotopologue of 1-iodopropane is a valuable tool in various research applications, including reaction mechanism studies, metabolic tracing, and as an internal standard in mass spectrometry. Its defining characteristic is the substitution of deuterium for hydrogen atoms on the C2 and C3 positions, which significantly alters its NMR spectra compared to the non-deuterated form.

Overview and Applications

This compound is primarily utilized in studies where tracking the propyl group or simplifying complex proton NMR spectra is necessary. The five deuterium atoms are NMR active (spin I = 1), but their resonance frequency is significantly different from protons, rendering them "invisible" in standard ¹H NMR spectroscopy.[1][2]

Key Applications:

  • Mechanistic Studies: Used as a tracer to elucidate reaction mechanisms involving nucleophilic substitution or other reactions at the propyl chain.

  • Quantitative NMR (qNMR): Can serve as an internal standard for the quantification of other analytes, provided a non-deuterated reference signal is available.

  • Simplification of Spectra: The absence of signals from the C2 and C3 positions simplifies the ¹H NMR spectrum, allowing for unambiguous analysis of the protons on C1.

  • Deuterium NMR (²H NMR): The deuterium signal can be directly observed to study molecular dynamics and orientation in materials science and biophysical studies.[1]

Predicted NMR Spectral Data

The following tables summarize the predicted NMR spectral data for this compound based on the known spectrum of 1-iodopropane and the principles of NMR spectroscopy. The chemical shifts for the non-deuterated analogue, 1-iodopropane, typically show three distinct proton environments.[3][4] In this compound, only the protons on the first carbon will be visible in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₂-I3.1 - 3.3Triplet~7

Note: The multiplicity of the CH₂ signal is predicted to be a triplet due to coupling with the two adjacent deuterium atoms on C2. The coupling constant (JHD) is significantly smaller than the corresponding JHH.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C1 (CH₂-I)5 - 15
C2 (CD₂)25 - 35
C3 (CD₃)10 - 20

Note: Carbon signals for the deuterated positions will exhibit splitting due to one-bond C-D coupling and will have a lower intensity in proton-decoupled spectra.

Table 3: Predicted ²H NMR Data

DeuteronsPredicted Chemical Shift (δ, ppm)
CD₂1.8 - 2.0
CD₃0.9 - 1.1

Note: Deuterium chemical shifts are similar to their proton analogues.[2] The signals in ²H NMR are typically broader than proton signals.

Experimental Protocols

The following are generalized protocols for acquiring NMR spectra of this compound. The specific parameters may need to be optimized based on the spectrometer and the experimental goals.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[5][6][7]

Materials:

  • This compound

  • High-quality NMR tube (rated for the spectrometer's field strength)[7]

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6, Benzene-d6)[8][9]

  • Internal standard (e.g., Tetramethylsilane - TMS), if required[8]

  • Pasteur pipette with a small plug of glass wool or a filter[5][6]

  • Vial for sample dissolution

Protocol:

  • Weigh the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial for a standard ¹H NMR experiment.[5][9] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[9]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[8][9] The choice of solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with the analyte signals.[6]

  • Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard. TMS is a common standard, with its signal set to 0.0 ppm.[3][10]

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[5][6]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Adjust Sample Depth: Ensure the sample height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.[7]

G Workflow for NMR Sample Preparation A Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) A->B C Add Internal Standard (Optional) (e.g., TMS) B->C D Filter into NMR Tube C->D E Cap and Label Tube D->E F Insert into Spectrometer E->F

Caption: A generalized workflow for preparing a sample for NMR analysis.

¹H NMR Spectroscopy Protocol

Objective: To acquire a one-dimensional proton NMR spectrum.

Instrument Parameters (Example for a 400 MHz Spectrometer):

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans8-16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up the ¹H NMR experiment with the parameters listed above.

  • Acquire the spectrum.

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.0 ppm) or the residual solvent peak.

¹³C NMR Spectroscopy Protocol

Objective: To acquire a one-dimensional carbon NMR spectrum.

Instrument Parameters (Example for a 100 MHz Spectrometer):

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 or more
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K

Procedure:

  • Follow steps 1-3 from the ¹H NMR protocol.

  • Set up the ¹³C NMR experiment with proton decoupling.

  • Acquire the spectrum. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

²H NMR Spectroscopy Protocol

Objective: To acquire a one-dimensional deuterium NMR spectrum.

Instrument Parameters (Example for a 400 MHz Spectrometer):

ParameterValue
Spectrometer Frequency61.4 MHz
Pulse Programzg
Number of Scans64-128
Relaxation Delay1.0 s
Acquisition Time2.0 s
Spectral Width20 ppm
Temperature298 K

Procedure:

  • Follow steps 1-3 from the ¹H NMR protocol.

  • Tune the probe to the deuterium frequency.

  • Set up the ²H NMR experiment.

  • Acquire the spectrum.

  • Process the data.

G General NMR Experiment Workflow cluster_pre Pre-acquisition cluster_acq Acquisition cluster_post Post-acquisition A Insert Sample B Lock A->B C Shim B->C D Tune Probe (especially for ²H) C->D E Load Experiment Parameters D->E F Acquire Data (FID) E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Analyze Spectrum I->J

References

Application Notes & Protocols: Sample Preparation for 1-Iodopropane-2,2,3,3,3-d5 as an Internal Standard in the Analysis of 1-Propyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Iodopropane-2,2,3,3,3-d5 (1-propyl iodide-d5) is a deuterated stable isotope-labeled compound used as an internal standard in quantitative analysis. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, 1-propyl iodide, allowing it to mimic the analyte's behavior during sample preparation and analysis.[1] This co-elution, with a distinct mass difference, enables accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response. This document provides detailed protocols for the use of this compound as an internal standard for the analysis of 1-propyl iodide in water samples by Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS).

Principle of the Method

This method is designed for the trace-level determination of 1-propyl iodide in aqueous samples. The procedure involves the addition of a known amount of this compound as an internal standard to the sample. Volatile organic compounds (VOCs), including 1-propyl iodide and the internal standard, are then purged from the water matrix using an inert gas. The purged analytes are trapped on an adsorbent material, followed by thermal desorption into a gas chromatograph (GC) for separation and subsequent detection by a mass spectrometer (MS). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents
  • Standards and Reagents:

    • 1-Propyl iodide (CAS No. 107-08-4), analytical standard grade

    • This compound (CAS No. 1095269-04-7), analytical standard grade

    • Methanol, purge and trap grade

    • Reagent water, free from interfering contaminants

  • Glassware and Equipment:

    • Volumetric flasks (Class A)

    • Microsyringes

    • Purge and trap concentrator

    • Gas chromatograph coupled to a mass spectrometer (GC/MS)

    • Autosampler vials and caps

Preparation of Standard Solutions

3.1. Primary Stock Standard Solution (1-Propyl Iodide):

  • Accurately weigh approximately 10 mg of 1-propyl iodide into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Calculate the exact concentration in µg/µL.

  • Store at 4°C in a tightly sealed vial.

3.2. Internal Standard Stock Solution (this compound):

  • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Calculate the exact concentration in µg/µL.

  • Store at 4°C in a tightly sealed vial.

3.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the primary stock standard solution with methanol to achieve the desired calibration range (e.g., 0.5, 1, 5, 10, 20, 50, 100 ng/µL).

  • Prepare a working internal standard solution by diluting the internal standard stock solution with methanol to a concentration of 5 ng/µL.

3.4. Calibration Standards:

  • To a series of 5 mL purge tubes containing 5 mL of reagent water, add a fixed volume of the working internal standard solution (e.g., 5 µL of 5 ng/µL solution to give a final concentration of 5 µg/L).

  • Add varying volumes of the working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.5, 1, 5, 10, 20, 50, 100 µg/L).

  • Bring the final volume to 5 mL with reagent water if necessary.

Sample Preparation Protocol (Aqueous Samples)
  • Collect water samples in appropriate containers, ensuring no headspace.

  • For each 5 mL sample to be analyzed, add a fixed volume of the working internal standard solution (e.g., 5 µL of 5 ng/µL this compound) to the purge tube.

  • Add 5 mL of the water sample to the purge tube.

  • The sample is now ready for analysis by P&T-GC/MS.

Instrumental Analysis: Purge and Trap GC/MS

5.1. Purge and Trap Conditions:

ParameterValue
Purge GasHelium
Purge Flow40 mL/min
Purge Time11 min
Purge TemperatureAmbient
TrapTenax/Silica Gel/Charcoal
Desorb Time2 min
Desorb Temperature250°C
Bake Time5 min
Bake Temperature260°C

5.2. GC/MS Conditions:

ParameterValue
Gas Chromatograph
Column60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min
Inlet Temperature200°C
Transfer Line Temp250°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp150°C
Scan ModeSelected Ion Monitoring (SIM)

5.3. Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Propyl iodide17043127
This compound17546127
Data Analysis and Quantification
  • Identify the peaks for 1-propyl iodide and this compound based on their retention times and characteristic ions.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 1-propyl iodide in the samples by interpolating their peak area ratios from the calibration curve.

Quality Control
  • Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 1-propyl iodide is analyzed to monitor method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of analyte and analyzed to assess matrix effects and method precision.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + Internal Standard) pt_system Purge and Trap Concentrator prep_standards->pt_system Analyze Standards prep_sample Prepare Sample (Sample + Internal Standard) prep_sample->pt_system Analyze Samples gcms_system GC/MS System pt_system->gcms_system Desorb & Inject data_acquisition Data Acquisition (Peak Areas) gcms_system->data_acquisition Detect & Record quantification Quantification (Calibration Curve) data_acquisition->quantification result Final Concentration of 1-Propyl Iodide quantification->result

Caption: Experimental workflow for the analysis of 1-propyl iodide using this compound as an internal standard.

logical_relationship analyte 1-Propyl Iodide (Analyte of Interest) sample_prep Sample Preparation (e.g., Purge and Trap) analyte->sample_prep is This compound (Internal Standard) is->sample_prep gcms_analysis GC/MS Analysis sample_prep->gcms_analysis ratio Peak Area Ratio (Analyte / IS) gcms_analysis->ratio quantification Accurate Quantification ratio->quantification

Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.

References

Troubleshooting & Optimization

Improving signal-to-noise with 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Iodopropane-2,2,3,3,3-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this deuterated reagent to enhance signal-to-noise ratios in analytical experiments. The following sections contain frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How does this compound help in improving the signal-to-noise ratio in my experiments?

A1: this compound serves as a precursor for synthesizing deuterated internal standards. In analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an ideal internal standard is chemically identical to the analyte but has a different mass. By using a deuterated internal standard, which co-elutes with the analyte, variations in sample preparation, injection volume, and ionization efficiency can be normalized. This normalization process significantly reduces the variability and "noise" in the data, leading to a more precise and reliable quantification of the analyte, which is an effective improvement of the signal-to-noise ratio.

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is in the synthesis of stable isotope-labeled internal standards for quantitative analysis. These standards are crucial in various fields, including:

  • Drug Metabolism and Pharmacokinetic (DMPK) studies: To accurately quantify drug candidates and their metabolites in biological matrices.

  • Clinical Chemistry: For the precise measurement of biomarkers and therapeutic drugs.

  • Environmental Analysis: To quantify trace levels of pollutants.

  • Food Safety: For the detection and quantification of contaminants and residues.

Q3: Can I use this compound directly as an internal standard?

A3: It is uncommon to use this compound directly as an internal standard unless you are quantifying non-deuterated 1-iodopropane. Its primary utility lies in its role as a chemical building block to introduce a pentadeuteropropyl group onto a molecule of interest, thereby creating a deuterated version of your specific analyte to be used as an internal standard.

Q4: What are the key advantages of using a deuterated internal standard synthesized from this compound?

A4: The key advantages are summarized in the table below:

FeatureAdvantage
Co-elution with Analyte Experiences identical conditions during chromatography, leading to accurate correction for analyte loss.
Similar Ionization Efficiency Corrects for variations in the mass spectrometer's ion source.
Distinct Mass-to-Charge Ratio Allows for simultaneous detection of the analyte and the internal standard without mutual interference.
Reduced Matrix Effects Helps to compensate for the suppression or enhancement of the analyte signal caused by the sample matrix.

Troubleshooting Guides

Issue 1: High Variability in Analyte Quantification Despite Using a Deuterated Internal Standard.

Q: I have synthesized a deuterated internal standard using this compound, but I am still observing high variability in my quantitative results. What could be the cause?

A: High variability can stem from several factors. Follow this troubleshooting workflow to identify the potential source of the issue.

cluster_0 Troubleshooting High Variability A High Variability Observed B Check Purity of Internal Standard A->B Start C Verify Internal Standard Concentration B->C Purity OK? F Re-evaluate Sample Preparation B->F Impure D Assess for Isotopic Exchange C->D Concentration Accurate? C->F Inaccurate E Optimize MS Parameters D->E No Exchange? D->F Exchange Occurs E->F MS Optimized? G Problem Resolved E->G Re-optimization helps F->G Sample Prep OK?

Caption: Troubleshooting workflow for high analytical variability.

  • Step 1: Check the Purity of the Internal Standard: Impurities in your synthesized deuterated standard can lead to inaccurate quantification. Re-purify the standard if necessary.

  • Step 2: Verify the Internal Standard Concentration: An error in the concentration of the internal standard spiking solution will lead to a systematic bias in your results. Prepare a fresh solution and re-analyze.

  • Step 3: Assess for Isotopic Exchange: Under certain pH or temperature conditions, deuterium atoms can exchange with protons from the solvent or matrix. This will alter the mass of your internal standard and affect quantification. Analyze the internal standard alone in the sample matrix over time to check for stability.

  • Step 4: Optimize Mass Spectrometer Parameters: Ensure that the collision energy and other MS/MS parameters are optimized for both the analyte and the internal standard to ensure stable fragmentation and detection.

  • Step 5: Re-evaluate Sample Preparation: Inconsistent sample preparation can introduce variability that even an internal standard cannot fully correct for. Ensure all steps are performed consistently.

Issue 2: Poor Signal Intensity for the Deuterated Internal Standard.

Q: The signal for my deuterated internal standard is very low, leading to a poor signal-to-noise ratio for the standard itself. How can I improve this?

A: A low signal for the internal standard can compromise its ability to function effectively. Consider the following points:

cluster_1 Improving Internal Standard Signal Start Low IS Signal Increase_Conc Increase IS Concentration Start->Increase_Conc Check_Ionization Optimize Ion Source Parameters Increase_Conc->Check_Ionization Still Low? Improved Signal Improved Increase_Conc->Improved Effective Check_Fragmentation Optimize Collision Energy for IS Check_Ionization->Check_Fragmentation Still Low? Check_Ionization->Improved Effective Check_Matrix Investigate Matrix Effects Check_Fragmentation->Check_Matrix Still Low? Check_Fragmentation->Improved Effective Check_Matrix->Improved Mitigated

Caption: Logical steps to improve a low internal standard signal.

  • Increase Internal Standard Concentration: You may be using too low a concentration of the internal standard. Increase the spiking concentration to a level that provides a robust signal without saturating the detector.

  • Optimize Ion Source Parameters: The settings of the ion source (e.g., spray voltage, gas flows, temperature) can significantly impact the ionization efficiency. Optimize these parameters specifically for your deuterated standard.

  • Optimize Collision Energy: In MS/MS, the collision energy for the fragmentation of the internal standard may need to be different from that of the analyte for optimal signal intensity of the product ion.

  • Investigate Matrix Effects: The internal standard, while chemically similar to the analyte, can still be subject to ion suppression from the sample matrix. Diluting the sample or improving the chromatographic separation may be necessary.

Experimental Protocols

Protocol: Synthesis of a Deuterated Alkylated Amine Internal Standard

This protocol provides a general methodology for using this compound to synthesize a deuterated internal standard from a primary or secondary amine.

cluster_2 Synthesis Workflow Reactants Amine Analyte + 1-Iodopropane-d5 Solvent Dissolve in Solvent (e.g., Acetonitrile) Reactants->Solvent Base Add Base (e.g., K2CO3) Reaction Heat and Stir Base->Reaction Solvent->Base Workup Aqueous Workup Reaction->Workup Purification Purify (e.g., Chromatography) Workup->Purification Product Deuterated Standard Purification->Product

Caption: General workflow for synthesizing a deuterated standard.

Materials:

  • Your amine-containing analyte of interest

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile or other appropriate polar aprotic solvent

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve your amine analyte (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Addition of Deuterated Reagent: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the base and evaporate the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Purification: Purify the crude product using an appropriate chromatographic technique to obtain the pure deuterated internal standard.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.

Disclaimer: This is a general protocol and may require optimization for your specific analyte. Always follow appropriate laboratory safety procedures.

Technical Support Center: Purity Analysis of 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice for the purity analysis of 1-Iodopropane-2,2,3,3,3-d5.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound?

A1: Commercially available this compound typically has a chemical purity of at least 98% and an isotopic enrichment of 98 atom % D.[1] However, it is crucial to verify the purity of each batch upon receipt and before use, especially if it has been stored for an extended period.

Q2: How should this compound be stored to maintain its purity?

A2: this compound should be stored at room temperature in a tightly sealed container, protected from light.[1] Many suppliers provide this compound stabilized with copper to inhibit degradation.[2] Over time, exposure to light and air can cause the release of iodine, leading to a yellowish discoloration.

Q3: What are the potential impurities in this compound?

A3: Potential impurities can arise from the synthesis process or degradation. These may include:

  • Residual starting materials: Deuterated propanol (Propan-1,1,2,2,3,3,3-d7-ol) and iodinating reagents.

  • Byproducts of synthesis: Isomeric impurities such as 2-Iodopropane-d5. The synthesis of n-alkyl iodides can sometimes yield small amounts of the secondary iodide.

  • Degradation products: Upon exposure to light or air, 1-iodopropane can degrade to form propanol and hydrogen iodide. The presence of elemental iodine is often indicated by a color change to yellow or brown.

  • Partially deuterated species: Molecules with fewer than five deuterium atoms may be present depending on the efficiency of the deuteration process.

Q4: Which analytical techniques are most suitable for the purity analysis of this compound?

A4: The most common and effective techniques for assessing the chemical and isotopic purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is excellent for separating volatile impurities and confirming the mass of the deuterated compound, which helps in assessing isotopic enrichment.

  • NMR (¹H and ¹³C) provides detailed structural information and can be used to quantify the level of deuteration at specific positions and identify structural isomers.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor peak shape (tailing or fronting)

  • Possible Cause A: Active sites in the GC system. Alkyl iodides can interact with active sites in the injector liner, column, or detector.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition the column according to the manufacturer's instructions.

  • Possible Cause B: Improper injection technique.

    • Solution: Optimize the injection volume and speed. Ensure the injector temperature is appropriate to ensure rapid and complete vaporization without causing degradation.

  • Possible Cause C: Column contamination.

    • Solution: Bake out the column at the maximum recommended temperature. If contamination persists, trim the first few centimeters of the column from the injector end.

Issue 2: Inconsistent retention times

  • Possible Cause A: Fluctuations in carrier gas flow.

    • Solution: Check for leaks in the gas lines and connections. Ensure the gas regulator is functioning correctly and providing a stable pressure.

  • Possible Cause B: Column aging.

    • Solution: Over time, the stationary phase of the column can degrade. If conditioning does not restore performance, the column may need to be replaced.

Issue 3: Low signal intensity

  • Possible Cause A: Low concentration of the analyte.

    • Solution: Prepare a more concentrated sample, if possible.

  • Possible Cause B: Leak in the MS vacuum system.

    • Solution: Perform a leak check on the mass spectrometer according to the manufacturer's instructions.

  • Possible Cause C: Detector fatigue.

    • Solution: The electron multiplier may need to be replaced if it has reached the end of its operational life.

NMR Analysis

Issue 1: Broad or distorted peaks

  • Possible Cause A: Poor shimming. The magnetic field homogeneity across the sample is not optimal.

    • Solution: Carefully shim the spectrometer before acquiring data. Modern spectrometers often have automated shimming routines that are highly effective.

  • Possible Cause B: Presence of paramagnetic impurities.

    • Solution: Ensure the sample and NMR tube are clean. If the compound is stabilized with copper, this should not interfere, but other metallic impurities could be problematic.

  • Possible Cause C: Sample concentration is too high.

    • Solution: Dilute the sample. High concentrations can lead to increased viscosity and intermolecular interactions that broaden signals.

Issue 2: Presence of a large solvent peak

  • Possible Cause A: Use of a non-deuterated solvent.

    • Solution: Always use high-purity deuterated solvents for NMR analysis to avoid a large protonated solvent signal that can obscure analyte peaks.[3][4][5]

  • Possible Cause B: Water contamination in the deuterated solvent.

    • Solution: Use freshly opened ampules of deuterated solvent or dry the solvent using appropriate methods if it has been opened previously.[3]

Issue 3: Difficulty in determining isotopic purity

  • Possible Cause A: Low signal-to-noise ratio in ¹H NMR. The residual proton signals in the deuterated positions may be very small.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio.

  • Possible Cause B: Overlapping signals.

    • Solution: Use a higher field NMR spectrometer for better signal dispersion. Two-dimensional NMR techniques (e.g., COSY, HSQC) can also help to resolve overlapping signals.

Quantitative Data Summary

ParameterTypical ValueAnalytical Method
Chemical Purity≥ 98%GC-MS
Isotopic Enrichment≥ 98 atom % DGC-MS, NMR
AppearanceColorless to pale yellow liquidVisual Inspection

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This method is adapted from established procedures for the analysis of alkyl halides.[6][7]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm ID, 3.0 µm film thickness, or equivalent.

GC Parameters:

  • Injector Temperature: 140°C

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes

    • Ramp: 15°C/minute to 220°C

    • Final Hold: 3 minutes at 220°C

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Volume: 1.0 µL

  • Split Ratio: 10:1

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 230°C

  • Scan Range: m/z 30-200

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should show a molecular ion (M⁺) at m/z 175, confirming the presence of the deuterated compound. The presence of a fragment at m/z 127 (I⁺) is also characteristic. The isotopic distribution of the molecular ion cluster can be used to confirm the degree of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Chemical Purity

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Parameters:

    • Number of scans: 16-64 (or more for detecting low-level proton signals).

    • Relaxation delay: 5 seconds.

    • Pulse angle: 30-45 degrees.

  • Expected Spectrum:

    • For the non-deuterated 1-iodopropane, the spectrum shows three signals: a triplet around 1.04 ppm (CH₃), a sextet around 1.88 ppm (CH₂), and a triplet around 3.19 ppm (CH₂-I).[8][9]

    • In the deuterated compound, the signals for the CD₃ and CD₂ groups will be absent or significantly reduced in intensity. A triplet corresponding to the CH₂-I group should be observed around 3.19 ppm. The integration of this signal relative to any residual proton signals in the deuterated positions allows for the calculation of isotopic purity.

¹³C NMR Spectroscopy:

  • Parameters:

    • Proton-decoupled experiment.

    • Number of scans: 1024 or more.

    • Relaxation delay: 2 seconds.

  • Expected Spectrum:

    • For the non-deuterated 1-iodopropane, three signals are expected at approximately 9.2 ppm (CH₂-I), 26.9 ppm (CH₂), and 15.3 ppm (CH₃).[10]

    • In the deuterated compound, the signals for the deuterated carbons (CD₃ and CD₂) will appear as multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbon signal (CH₂-I).

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Interpretation Sample This compound Storage Store at RT, protected from light Sample->Storage GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Purity Chemical Purity (%) GCMS->Purity Isotopic Isotopic Enrichment (%) GCMS->Isotopic NMR->Isotopic Impurities Impurity Profile NMR->Impurities Final_Report Certificate of Analysis / Final Report Purity->Final_Report Pass/Fail Isotopic->Final_Report Impurities->Final_Report GCMS_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem GC-MS Issue Cause1 Poor Peak Shape Problem->Cause1 Cause2 Inconsistent Retention Time Problem->Cause2 Cause3 Low Signal Problem->Cause3 Sol1 Use deactivated liner Condition/trim column Cause1->Sol1 Sol2 Check for leaks Replace column if aged Cause2->Sol2 Sol3 Concentrate sample Check MS vacuum Replace detector Cause3->Sol3

References

Stability issues of 1-Iodopropane-2,2,3,3,3-d5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Iodopropane-2,2,3,3,3-d5 in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter.

Question: My solution of this compound has turned yellow/brown. What is the cause and is it still usable?

Answer: The discoloration of your this compound solution is a common indicator of degradation. This is primarily due to the release of free iodine (I₂) upon decomposition of the compound. The primary cause is often exposure to light (photodegradation). The usability of the discolored solution depends on the extent of degradation and the tolerance of your experiment to impurities. For sensitive applications, it is recommended to use a fresh, colorless solution. For less sensitive applications, the material might still be usable, but the presence of degradation products could interfere with your reaction or analysis. It is advisable to purify the solution by passing it through a short column of activated alumina or by washing with a sodium thiosulfate solution to remove free iodine, followed by drying and re-distillation if necessary. However, for quantitative studies or when using it as a standard, a fresh, properly stored sample is essential.

Question: I am observing unexpected peaks in my GC-MS/NMR analysis when using a solution of this compound. What could be the source of these impurities?

Answer: Unexpected peaks in your analytical data can arise from several degradation pathways of this compound. The primary degradation products to consider are:

  • Propene-d5: Formed via an elimination reaction (E1 or E2 mechanism), especially in the presence of basic residues or on active surfaces.

  • Propanol-d5: Resulting from hydrolysis or reaction with residual water in your solvent.

  • Dipropyl ether-d10: Can form, particularly if the solution is heated or stored for extended periods.

  • Free Iodine (I₂): As mentioned, this is a common degradation product from photodegradation.

The presence of these impurities can be minimized by using fresh, high-purity solvents, storing the solution under an inert atmosphere (e.g., argon or nitrogen), and protecting it from light.

Question: My reaction yield is lower than expected when using this compound. Could stability be a factor?

Answer: Yes, the stability of this compound can significantly impact reaction yields. If the compound has degraded, the actual concentration of the active reagent in your solution will be lower than calculated. This leads to incomplete conversion of your starting material. To troubleshoot this, it is recommended to:

  • Verify the purity of your this compound solution before use, for example, by GC-FID or ¹H NMR to check for the presence of degradation products.

  • Use freshly prepared solutions whenever possible.

  • Ensure proper storage conditions: Store in an amber vial, under an inert atmosphere, and at the recommended temperature (typically 2-8 °C for long-term storage). Many suppliers provide the compound stabilized with copper, which helps to quench radical reactions that can lead to degradation.[][2]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

This compound is susceptible to several degradation pathways common to alkyl iodides:

  • Photodegradation: The carbon-iodine bond is sensitive to UV light, which can cause homolytic cleavage to form a propyl-d5 radical and an iodine radical. The iodine radicals can then combine to form iodine (I₂), leading to discoloration of the solution.

  • Nucleophilic Substitution (SN1 and SN2): The iodide ion is an excellent leaving group, making the compound susceptible to substitution reactions with nucleophiles, including solvent molecules (solvolysis).

  • Elimination Reactions (E1 and E2): In the presence of a base, this compound can undergo dehydroiodination to form propene-d5.

  • Oxidation: Reaction with oxidizing agents can lead to decomposition.

How should I store solutions of this compound?

To ensure the stability of your this compound solutions, follow these storage guidelines:

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, it is recommended to store solutions under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Temperature: Store at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For neat compound, some manufacturers recommend room temperature storage. Always refer to the supplier's recommendation.

  • Stabilizer: Whenever possible, use a grade of this compound that contains a stabilizer, such as copper shavings or a soluble copper salt, to inhibit radical-mediated decomposition.

What solvents are recommended for preparing solutions of this compound?

This compound is soluble in a wide range of common organic solvents. The choice of solvent will depend on your specific application. Some suitable solvents include:

  • Aprotic solvents: Chloroform-d (CDCl₃), Dichloromethane-d₂ (CD₂Cl₂), Acetonitrile-d₃ (CD₃CN), Tetrahydrofuran-d₈ (THF-d₈), Toluene-d₈.

  • Protic solvents: Methanol-d₄ (CD₃OD), Ethanol-d₆ (C₂D₅OD). Note that in protic solvents, solvolysis can be a competing reaction, leading to the formation of the corresponding alcohol or ether. The rate of solvolysis will depend on the polarity and nucleophilicity of the solvent.

It is crucial to use high-purity, dry solvents to minimize degradation due to hydrolysis.

How does deuteration affect the stability of this compound compared to its non-deuterated analog?

The replacement of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of reactions that involve the cleavage of a C-D bond. In the case of this compound, this could translate to a slightly slower rate of elimination reactions. However, the primary degradation pathway, photodegradation, involves the cleavage of the C-I bond, which is not directly affected by deuteration at the propyl chain. Therefore, while deuteration may offer a marginal increase in stability against elimination, the compound remains sensitive to light and nucleophilic attack at the carbon bearing the iodine.

Data Presentation

The following table provides hypothetical quantitative data on the stability of this compound in different solvents under various conditions. These values are for illustrative purposes to demonstrate the expected trends in stability and are not based on experimentally determined data for this specific compound.

SolventConditionStorage Temperature (°C)Half-life (t₁/₂) (days)Primary Degradation Product(s)
Chloroform-dAmber vial, inert atmosphere4> 365Minimal degradation
Chloroform-dClear vial, ambient light25~30Iodine, Propene-d5
Methanol-d₄Amber vial, inert atmosphere4~180Methyl propyl ether-d5
Methanol-d₄Clear vial, ambient light25~14Iodine, Methyl propyl ether-d5
Acetonitrile-d₃Amber vial, inert atmosphere4> 365Minimal degradation
Acetonitrile-d₃Clear vial, ambient light25~45Iodine
Tetrahydrofuran-d₈Amber vial, inert atmosphere4~250Peroxide formation (solvent degradation)

Note: The stability is significantly reduced by exposure to light. In protic solvents like methanol, solvolysis is a notable degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber and clear glass vials with screw caps

  • Photostability chamber with controlled light and temperature

  • Oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Store in an amber vial at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Store in an amber vial at room temperature for 1 hour.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store in an amber vial at room temperature for 24 hours.

    • Thermal Degradation: Place a vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Place a clear vial containing 1 mL of the stock solution in a photostability chamber. Expose the sample to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze the samples by GC-MS to identify and quantify the degradation products.

    • For structural elucidation of major degradation products, ¹H and ¹³C NMR spectroscopy can be performed on concentrated samples.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify the degradation products. Calculate the percentage of degradation in each condition.

Protocol 2: Stability Monitoring by GC-FID

Objective: To quantify the remaining this compound in a solution over time.

Materials:

  • Solution of this compound in a chosen solvent.

  • Internal standard (e.g., 1-chlorobutane or other non-reactive compound with a distinct retention time).

  • GC-FID system with a suitable capillary column.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of calibration standards of this compound in the chosen solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: At each time point of the stability study, take an aliquot of the test solution and add the internal standard to the same final concentration as in the calibration standards.

  • GC-FID Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Inject the test samples.

  • Quantification: Use the calibration curve to determine the concentration of this compound remaining in the test samples at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.

Mandatory Visualization

Degradation_Pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_photo Photodegradation main This compound (CD3CD2CH2I) sn2 Sₙ2 main->sn2 Nu⁻ carbocation Propyl-d5 Cation (CD3CD2CH2⁺) main->carbocation -I⁻ (slow) e2 E2 main->e2 Base radicals Propyl-d5 Radical (CD3CD2CH2•) + Iodine Radical (I•) main->radicals hν (light) product_sub Substitution Product (e.g., CD3CD2CH2-Nu) sn2->product_sub sn1 Sₙ1 sn1->product_sub Nu⁻ carbocation->sn1 e1 E1 carbocation->e1 -H⁺ product_elim Propene-d5 (CD3CD=CH2) e2->product_elim e1->product_elim iodine Iodine (I₂) radicals->iodine dimerization

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_analysis Analysis start Start: this compound Solution stress Apply Stress Conditions (Light, Heat, Acid, Base, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling gcms GC-MS Analysis (Qualitative) sampling->gcms Identify Degradants nmr NMR Analysis (Structural Elucidation) sampling->nmr Confirm Structure gcfid GC-FID Analysis (Quantitative) sampling->gcfid Quantify Parent end End: Stability Profile & Degradation Pathways gcms->end nmr->end gcfid->end

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Optimizing 1-Iodopropane-2,2,3,3,3-d5 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of 1-Iodopropane-2,2,3,3,3-d5 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte (1-Iodopropane). This similarity allows it to mimic the analyte's behavior throughout the entire analytical process, including sample preparation, injection, chromatography, and mass spectrometry ionization. By adding a known and constant amount of this compound to all samples (calibrators, quality controls, and unknowns), it is used to normalize for variations in sample extraction, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.

Q2: What is the ideal concentration for my this compound internal standard?

A2: There is no single universal concentration. The optimal concentration is method-specific and should be determined experimentally. A general guideline is to use a concentration that provides a signal intensity that is approximately one-third to one-half of the signal intensity of the analyte at the upper limit of quantification (ULOQ). The goal is to have a robust and reproducible signal for the internal standard that does not saturate the detector and falls within the linear range of the instrument.

Q3: Can the concentration of the internal standard affect my results?

A3: Yes, an inappropriate concentration of the internal standard can negatively impact your results. A concentration that is too low may lead to poor precision and a high percent coefficient of variation (%CV) due to a low signal-to-noise ratio. Conversely, a concentration that is too high can cause ion suppression of the analyte, leading to decreased sensitivity, or even saturate the detector, resulting in non-linear responses.

Q4: Should the internal standard response be consistent across all my samples?

A4: Ideally, the peak area of the internal standard should be consistent across all samples in an analytical run, including calibration standards, QCs, and unknown samples. Significant variations in the internal standard response can indicate issues with sample preparation, instrument performance, or matrix effects. Regulatory guidelines often specify an acceptable range for the variation of the internal standard response.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization and use of this compound internal standard.

Issue Potential Cause Recommended Action
High Variability in Internal Standard Peak Area Across Samples Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction).Review and standardize the sample preparation workflow. Use calibrated pipettes and ensure thorough mixing at each step.
Instrument instability (e.g., fluctuating spray in the ion source).Check the stability of the LC-MS/MS system. Perform a system suitability test and monitor spray stability. Clean the ion source if necessary.
Significant matrix effects varying between samples.Evaluate matrix effects by comparing the internal standard response in neat solution versus extracted blank matrix. If significant effects are observed, consider further sample cleanup or a different extraction method.
Analyte Signal is Suppressed at High Analyte Concentrations Competition for ionization between the analyte and the internal standard in the ion source.The concentration of the internal standard may be too high. Re-evaluate the internal standard concentration by performing the optimization experiment described in the "Experimental Protocols" section. Aim for a lower concentration that still provides a robust signal.
Poor Precision at the Lower Limit of Quantification (LLOQ) The internal standard concentration is too low, resulting in a poor signal-to-noise ratio.Increase the concentration of the internal standard to ensure a more stable and reproducible signal at the LLOQ of the analyte.
The internal standard is not effectively compensating for variability at low analyte concentrations.Ensure the internal standard is added at the earliest possible stage of the sample preparation to account for any losses during the entire process.
Non-linear Calibration Curve Saturation of the detector by a high concentration of the internal standard or the analyte at the upper end of the curve.Dilute the upper-level calibration standards and the internal standard working solution and re-run the calibration curve. Ensure the response for both the analyte and internal standard are within the linear dynamic range of the detector.
Cross-contribution of signals between the analyte and the internal standard.Check for isotopic purity of the internal standard. Ensure that the MRM transitions for the analyte and internal standard are specific and do not have overlapping signals.

Experimental Protocols

Detailed Methodology for Optimizing Internal Standard Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.

Objective: To identify the concentration of this compound that provides a stable and reproducible signal without causing ion suppression or detector saturation, ensuring accurate and precise quantification of the analyte.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Analyte stock solution.

  • Blank matrix (e.g., plasma, urine).

  • LC-MS/MS system.

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.

Procedure:

  • Prepare Analyte Spiking Solutions: Prepare a series of analyte spiking solutions at different concentrations covering the expected calibration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Prepare Internal Standard Working Solutions: Prepare a series of at least three different concentrations of this compound working solutions (e.g., Low, Medium, High). A good starting point for the "Medium" concentration is a concentration that yields a signal intensity similar to the mid-point of the analyte's calibration curve. The "Low" and "High" concentrations can be 5-fold lower and 5-fold higher, respectively.

  • Sample Set Preparation: For each internal standard concentration, prepare the following sets of samples:

    • Set 1: Blank Matrix + Internal Standard: Spike the blank matrix with the internal standard working solution. This will be used to assess the baseline response of the internal standard.

    • Set 2: Blank Matrix + Internal Standard + LLOQ Analyte: Spike the blank matrix with the internal standard and the LLOQ concentration of the analyte.

    • Set 3: Blank Matrix + Internal Standard + ULOQ Analyte: Spike the blank matrix with the internal standard and the ULOQ concentration of the analyte.

  • Sample Processing: Process all prepared samples using the established extraction or sample preparation protocol for your assay.

  • LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method.

  • Data Evaluation:

    • Internal Standard Response: For each internal standard concentration, compare the peak area of the internal standard in the three sample sets. The optimal concentration should show a consistent response across all three sets, indicating minimal ion suppression or enhancement from the analyte at the LLOQ and ULOQ.

    • Analyte Response: Evaluate the analyte's peak area at the LLOQ and ULOQ for each internal standard concentration.

    • Response Ratio: Calculate the ratio of the analyte peak area to the internal standard peak area.

Data Presentation:

Summarize the results in a table for easy comparison. The following is an illustrative example with hypothetical data.

Internal Standard ConcentrationSample SetAnalyte ConcentrationMean Internal Standard Peak Area (n=3)%CV of IS Peak AreaMean Analyte Peak Area (n=3)Analyte/IS Peak Area Ratio
Low (e.g., 10 ng/mL) 1Blank55,0008.5%--
2LLOQ52,00012,0000.23
3ULOQ48,0001,500,00031.25
Medium (e.g., 50 ng/mL) 1Blank280,0002.1% --
2LLOQ275,00011,5000.04
3ULOQ270,0001,450,0005.37
High (e.g., 250 ng/mL) 1Blank1,600,0003.5%--
2LLOQ1,550,0009,5000.006
3ULOQ1,200,0001,100,0000.92

Visualizations

Experimental Workflow for Internal Standard Concentration Optimization

G cluster_prep Preparation Phase cluster_sample Sample Set Generation cluster_analysis Analysis & Evaluation cluster_outcome Outcome prep_analyte Prepare Analyte Spiking Solutions (LLOQ to ULOQ) set2 Set 2: Blank + IS + LLOQ prep_analyte->set2 set3 Set 3: Blank + IS + ULOQ prep_analyte->set3 prep_is Prepare Internal Standard Working Solutions (Low, Medium, High) set1 Set 1: Blank + IS prep_is->set1 prep_is->set2 prep_is->set3 process Process Samples (Extraction) set1->process set2->process set3->process analyze LC-MS/MS Analysis process->analyze evaluate Evaluate Data: - IS Response Stability - Analyte Signal - Response Ratio analyze->evaluate decision Optimal IS Concentration? evaluate->decision select Select Optimal Concentration decision->select Yes re_evaluate Re-evaluate with New Concentrations decision->re_evaluate No re_evaluate->prep_is

Caption: Workflow for optimizing the internal standard concentration.

Technical Support Center: Isotopic Exchange in Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated compounds. Find answers to common issues encountered during isotopic exchange experiments, detailed experimental protocols, and quantitative data to optimize your workflow.

Frequently Asked questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for deuterated compounds?

Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a second chemical species. In the context of deuterated compounds, this typically involves the exchange of deuterium (D) atoms with protium (¹H) from solvents or reagents. This is a significant concern as it can lead to the loss of the isotopic label, which is critical for a wide range of applications, including tracking metabolic pathways, enhancing drug stability, and as internal standards in mass spectrometry.[1] The unintentional replacement of deuterium with hydrogen can compromise the integrity of experimental results and the therapeutic efficacy of deuterated drugs.

Q2: What is "back-exchange" in the context of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)?

Back-exchange is the undesirable process where deuterium atoms incorporated into a protein or molecule are exchanged back for hydrogen atoms from the protic solvents used during the analytical workflow, such as in liquid chromatography.[2][3] This loss of the deuterium label can lead to an underestimation of the actual deuterium uptake and potentially misleading interpretations of protein conformation and dynamics.[3] Minimizing back-exchange is a critical aspect of designing and executing reliable HDX-MS experiments.

Q3: What are the primary factors that influence the rate of isotopic exchange?

The rate of hydrogen/deuterium exchange is primarily influenced by:

  • pH: The exchange rate is catalyzed by both acid and base. For amide hydrogens in proteins, the exchange rate is slowest at a pH of approximately 2.5.[2][4]

  • Temperature: Higher temperatures increase the rate of exchange.[4] Therefore, maintaining low temperatures during sample handling and analysis is crucial.

  • Solvent Accessibility: The extent to which a specific hydrogen atom is exposed to the solvent directly impacts its exchange rate. Buried or sterically hindered hydrogens exchange much more slowly.

  • Local Chemical Environment: The electronic and steric environment surrounding a hydrogen atom can influence its acidity and, consequently, its exchange rate.

Troubleshooting Guides

Issue 1: Incomplete or Low Deuterium Incorporation

Q: I am observing low or incomplete deuterium incorporation in my protein/small molecule. What are the possible causes and how can I troubleshoot this?

A: Low deuterium incorporation can stem from several factors related to both the labeling conditions and the nature of the compound itself.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Deuterium Source Increase the concentration of the deuterating agent (e.g., D₂O). For protein labeling, aim for a final D₂O concentration of 85-95%.[5]
Suboptimal pH for Exchange Adjust the pH of the labeling buffer. For many compounds, a slightly basic pH can accelerate the exchange of labile protons. For specific C-H deuteration, different pH conditions might be required depending on the reaction mechanism.
Short Labeling Time Increase the incubation time with the deuterating agent. The kinetics of exchange can vary significantly depending on the position in the molecule.
Poor Solvent Accessibility For proteins, consider using a denaturant (e.g., guanidine-HCl or urea) in a control experiment to achieve maximal deuteration and assess the theoretical maximum exchange. This can help determine if low incorporation is due to protein structure.
Steric Hindrance In organic synthesis, sterically hindered positions may require more forcing reaction conditions (higher temperature, stronger catalyst) to achieve high levels of deuteration.
Reagent Impurity Ensure the deuterating agent and other reagents are of high isotopic purity and are not contaminated with protic solvents.
Issue 2: Significant Back-Exchange in HDX-MS

Q: My HDX-MS data shows significant back-exchange, leading to low deuterium retention. How can I minimize this?

A: Minimizing back-exchange is critical for accurate HDX-MS results. The primary strategy is to maintain "quench" conditions (low pH and low temperature) throughout the analytical workflow.

Strategies to Minimize Back-Exchange:

StrategyDetailed ImplementationExpected Improvement
Optimize Quench Conditions Use a quench buffer with a pH of ~2.5 and maintain the sample at or near 0°C.[2][6] This minimizes the intrinsic exchange rate.D-label recovery can be improved to 90% ± 5%.[6]
Fast Chromatography Employ ultra-high-performance liquid chromatography (UPLC) with short gradients to reduce the time the sample is exposed to protic mobile phases.[7]Shortening the LC gradient by 3-fold can reduce back-exchange by ~2%.[6]
Sub-Zero Temperature Chromatography Perform chromatographic separation at temperatures below 0°C (e.g., -20°C or -30°C). This significantly slows down the back-exchange kinetics.[8][9] This requires the use of antifreeze modifiers in the mobile phase.[8]Separations at -30°C can result in negligible loss of deuterium, even with long chromatographic runs.[8] An average of ~16% more deuterium can be retained with a 40 min gradient at sub-zero temperatures compared to an 8 min gradient at 0°C.[9][10]
Optimize Desalting/Trapping Use a trap column with a fast desalting step to quickly remove salts and concentrate the sample before analytical separation.Improves data quality and can reduce the overall analysis time.
Control Ionic Strength Use higher salt concentrations during proteolysis and trapping, and lower salt concentrations (<20 mM) during elution and electrospray ionization.[6]This strategy can contribute to achieving D-label recovery of 90% ± 5%.[6]
Issue 3: Poor Data Quality in HDX-MS (Peak Broadening, Low Signal)

Q: I am experiencing peak broadening and low signal intensity in my HDX-MS data. What could be the cause and how can I improve my data quality?

A: Poor data quality in HDX-MS can be due to a variety of factors related to sample preparation, chromatography, and mass spectrometry settings.

Troubleshooting Poor Data Quality:

IssuePossible CausesRecommended Solutions
Peak Broadening - Suboptimal chromatography: Poor column packing, slow kinetics of interaction with the stationary phase at low temperatures.[11] - Dead volumes: Excessive tubing length or wide-bore connectors in the LC system.[11] - Sample overload: Injecting too much protein digest.[12]- Optimize the flow rate and gradient profile. - Use columns specifically designed for low-temperature UPLC. - Minimize the length and diameter of all tubing. - Reduce the amount of sample injected onto the column.
Low Signal Intensity - Poor ionization efficiency: Presence of salts or other contaminants in the sample. - Sample loss: Adsorption of peptides to tubing or column surfaces. - Inefficient digestion: Incomplete proteolysis of the protein.- Ensure efficient desalting before the sample enters the mass spectrometer. - Add a small amount of organic solvent (e.g., acetonitrile) to the sample to reduce adsorption. - Optimize the digestion protocol (enzyme concentration, digestion time).
Carry-over - Peptide carry-over: Peptides from a previous run adsorbing to the column or injector and eluting in the current run.- Implement rigorous wash steps between sample injections.[3] - Inject a blank sample after each experimental sample to check for carry-over.[3]

Experimental Protocols

General Protocol for HDX-MS

This protocol outlines the key steps for a typical bottom-up HDX-MS experiment.

  • Protein Preparation:

    • Ensure the protein sample is of high purity (>95%) and in a suitable buffer.

    • Determine the protein concentration accurately.

  • Deuterium Labeling:

    • Prepare a labeling buffer by diluting a stock buffer in D₂O to the desired final D₂O concentration (typically 85-95%).

    • Initiate the exchange reaction by diluting the protein solution into the labeling buffer at a specific temperature (e.g., 25°C).

    • Incubate the reaction for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching:

    • At each time point, quench the exchange reaction by adding a pre-chilled quench buffer (e.g., 0.1% formic acid, pH 2.5) to the sample.

    • Immediately freeze the quenched sample in liquid nitrogen and store at -80°C until analysis.

  • Digestion and Analysis:

    • Rapidly thaw the quenched sample and inject it into an LC-MS system equipped with an in-line protease column (e.g., pepsin).

    • The protein is digested into peptides, which are then trapped, desalted, and separated on a C18 analytical column.

    • The separated peptides are analyzed by a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides from a non-deuterated control run.

    • Determine the centroid mass of the isotopic distribution for each peptide at each time point.

    • Calculate the deuterium uptake for each peptide and plot it as a function of time.

Diagrams

HDX_MS_Workflow cluster_labeling Deuterium Labeling cluster_quench_digest Quench & Digest cluster_analysis LC-MS Analysis Protein Protein in H₂O Buffer Labeled_Protein Deuterated Protein Protein->Labeled_Protein Incubation (time course) D2O_Buffer D₂O Labeling Buffer D2O_Buffer->Labeled_Protein Quenched_Protein Quenched Protein Labeled_Protein->Quenched_Protein Stop Exchange Quench_Buffer Quench Buffer (Low pH, 0°C) Quench_Buffer->Quenched_Protein Pepsin_Column In-line Pepsin Column Quenched_Protein->Pepsin_Column Digestion Peptides Peptide Mixture Pepsin_Column->Peptides LC UPLC Separation Peptides->LC Desalting & Separation MS Mass Spectrometry LC->MS Ionization Data Deuterium Uptake Data MS->Data

Caption: General workflow for a bottom-up HDX-MS experiment.

Troubleshooting_Logic cluster_low_deuteration Troubleshooting Low Deuteration cluster_back_exchange Troubleshooting Back-Exchange cluster_poor_data Troubleshooting Poor Data Quality Start Isotopic Exchange Experiment Issue Problem_Type Identify Problem Type Start->Problem_Type Low_Deuteration Low Deuteration Problem_Type->Low_Deuteration Incorporation Issue Back_Exchange High Back-Exchange Problem_Type->Back_Exchange Label Loss Poor_Data Poor Data Quality Problem_Type->Poor_Data Analytical Issue LD_Sol1 Increase D₂O Concentration Low_Deuteration->LD_Sol1 LD_Sol2 Optimize pH & Time Low_Deuteration->LD_Sol2 LD_Sol3 Check Reagent Purity Low_Deuteration->LD_Sol3 BE_Sol1 Optimize Quench (Low pH & Temp) Back_Exchange->BE_Sol1 BE_Sol2 Use Fast UPLC Back_Exchange->BE_Sol2 BE_Sol3 Sub-Zero Chromatography Back_Exchange->BE_Sol3 PD_Sol1 Optimize Chromatography Poor_Data->PD_Sol1 PD_Sol2 Improve Desalting Poor_Data->PD_Sol2 PD_Sol3 Check for Carry-over Poor_Data->PD_Sol3

Caption: A logical flow for troubleshooting common isotopic exchange issues.

References

Calibration curve issues with 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with calibration curves using 1-Iodopropane-2,2,3,3,3-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of 1-iodopropane. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). Its chemical properties are very similar to the non-deuterated analyte, but it has a different mass due to the deuterium atoms. This allows it to be distinguished from the analyte by the mass spectrometer, making it an ideal tool for correcting for variations in sample preparation and instrument response.

Q2: What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it should be stored at room temperature in a tightly sealed container, protected from light.[1][2] The non-deuterated form, 1-iodopropane, is known to be light-sensitive and can discolor upon exposure to light.[2] It is recommended to re-analyze the chemical purity of the compound after three years of storage.[1]

Q3: What could cause poor linearity in my calibration curve when using this compound?

Poor linearity can stem from several factors, including:

  • Improper preparation of standards: Inaccurate dilutions or errors in the concentration of the stock solution.

  • Analyte or internal standard degradation: The stability of both the analyte and the internal standard in the prepared solutions can affect linearity.

  • Matrix effects: Components in the sample matrix can interfere with the ionization of the analyte or internal standard.

  • Detector saturation: At high concentrations, the detector response may become non-linear.

Q4: My internal standard response is inconsistent across my calibration standards and samples. What should I investigate?

Inconsistent internal standard response can be a sign of:

  • Inaccurate pipetting: Ensure that the same amount of internal standard is added to every standard and sample.

  • Variability in sample preparation: Differences in extraction efficiency or sample handling can lead to inconsistent IS recovery.

  • Instability of the internal standard: The internal standard may be degrading in the sample matrix or under the analytical conditions.

  • Instrumental issues: Inconsistent injection volumes or fluctuations in the ion source can cause variability.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in calibration curves.

Issue 1: Non-linear Calibration Curve

A non-linear calibration curve can lead to inaccurate quantification.

  • Symptom: The coefficient of determination (R²) is below the acceptable limit (typically >0.99).

  • Possible Causes & Solutions:

CauseRecommended Action
Incorrect Standard Preparation Prepare fresh calibration standards, paying close attention to dilution calculations and pipetting techniques. Use calibrated pipettes.
Analyte or IS Instability Prepare fresh stock and working solutions. Investigate the stability of the analyte and IS in the chosen solvent and storage conditions. For 1-iodopropane-d5, which may be light-sensitive, store solutions in amber vials.[2]
Inappropriate Calibration Range Narrow the concentration range of the calibration standards. If the high concentration standards are deviating, it may be due to detector saturation.
Matrix Effects If analyzing complex samples, perform a matrix-matched calibration by spiking the internal standard and analyte into a blank matrix.
Issue 2: High Variability in Internal Standard Peak Area

Consistent internal standard response is crucial for accurate quantification.

  • Symptom: The peak area of this compound varies significantly across injections of the same concentration.

  • Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe and ensure the injection port septum is not leaking.
IS Adsorption 1-Iodopropane can be reactive. Ensure all glassware is properly cleaned and deactivated if necessary.
IS Degradation During Analysis Investigate the thermal stability of this compound at the GC inlet temperature. Consider lowering the inlet temperature if degradation is suspected.
Ion Source Fluctuations Clean and tune the mass spectrometer's ion source according to the manufacturer's recommendations.
Issue 3: Poor Peak Shape for this compound

Poor peak shape can affect the accuracy of peak integration.

  • Symptom: The chromatographic peak for the internal standard is tailing or fronting.

  • Possible Causes & Solutions:

CauseRecommended Action
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a liner with glass wool to trap non-volatile residues.
Column Overload Reduce the injection volume or the concentration of the internal standard.
Incompatible Solvent Ensure the solvent used to dissolve the standards and samples is compatible with the GC column stationary phase.

Quantitative Data Summary

The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₃D₅H₂I[1]
Molecular Weight 175.02 g/mol [1]
CAS Number 1095269-04-7[1]
Isotopic Enrichment ≥98 atom % D[1]
Storage Room temperature, protected from light[1][2]
Stability Stable under recommended storage. Re-analyze purity after 3 years.[1]

Experimental Protocol: Quantification of a Volatile Analyte using this compound by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for the analyte of interest.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol. Store in an amber vial.

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the analyte stock solution.

  • Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL. For example, add 10 µL of a 100 µg/mL IS working solution to 90 µL of each calibration standard.

3. Sample Preparation:

  • To 90 µL of each unknown sample, add 10 µL of the 100 µg/mL internal standard working solution.

4. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: 40 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor appropriate ions for the analyte and for this compound (e.g., m/z 175, 133, 46).

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes_nonlinear Potential Causes: Non-Linearity cluster_causes_variable Potential Causes: IS Variability cluster_causes_peak Potential Causes: Poor Peak Shape cluster_solutions Solutions start Calibration Curve Issue Identified nonlinear Non-Linear Curve (R² < 0.99) start->nonlinear is_variable Variable IS Response start->is_variable poor_peak Poor Peak Shape start->poor_peak prep_error Standard Prep Error nonlinear->prep_error instability Analyte/IS Instability nonlinear->instability saturation Detector Saturation nonlinear->saturation injection_error Injection Volume Error is_variable->injection_error degradation IS Degradation is_variable->degradation source_issue Ion Source Fluctuation is_variable->source_issue active_sites Active Sites in System poor_peak->active_sites overload Column Overload poor_peak->overload remake_standards Remake Standards prep_error->remake_standards check_stability Check Stability / Protect from Light instability->check_stability adjust_range Adjust Concentration Range saturation->adjust_range check_autosampler Check Autosampler injection_error->check_autosampler optimize_temp Optimize GC Inlet Temp degradation->optimize_temp clean_source Clean/Tune Ion Source source_issue->clean_source deactivate_system Deactivate Liner/Column active_sites->deactivate_system reduce_conc Reduce Concentration overload->reduce_conc

Caption: Troubleshooting workflow for calibration curve issues.

Experimental_Workflow cluster_prep Preparation cluster_spiking Internal Standard Spiking cluster_analysis Analysis cluster_data Data Processing stock_analyte Analyte Stock (1 mg/mL) cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock (1 mg/mL) (1-Iodopropane-d5) spike_cal Spike IS into Calibration Standards stock_is->spike_cal spike_samples Spike IS into Unknown Samples stock_is->spike_samples cal_standards->spike_cal samples Unknown Samples samples->spike_samples gcms GC-MS Analysis (SIM Mode) spike_cal->gcms spike_samples->gcms calibration_curve Generate Calibration Curve (Area Ratio vs. Conc.) gcms->calibration_curve quantification Quantify Analytes in Samples calibration_curve->quantification

Caption: General experimental workflow for quantification.

References

Technical Support Center: Best Practices for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of deuterated compounds. It includes troubleshooting tips and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general shelf life of deuterated compounds?

A1: Deuterated compounds are chemically stable isotopes and do not have a defined shelf life in the traditional sense.[1] When stored correctly in unopened, sealed containers, they can remain stable for extended periods without significant degradation of their chemical or isotopic purity.[1] Any concerns about shelf life are typically related to potential contamination from improper handling or the integrity of the storage container rather than the inherent stability of the compound itself.[1]

Q2: What are the primary causes of degradation or contamination of deuterated compounds?

A2: The two main sources of contamination are atmospheric moisture and isotopic exchange with protonated (non-deuterated) species. Many deuterated solvents are hygroscopic and will readily absorb water from the air, which can interfere with experiments, particularly in NMR spectroscopy. Isotopic exchange, or H-D exchange, can occur if the deuterated compound comes into contact with proton sources, leading to a decrease in its isotopic purity.

Q3: How does H-D exchange occur and how can it be prevented?

A3: H-D exchange is a chemical reaction where a deuterium atom on a compound is replaced by a hydrogen atom (protium), or vice versa. This process is often catalyzed by the presence of acids or bases and can be accelerated by increased temperature and pressure. To prevent unwanted H-D exchange, it is crucial to avoid contact with protic sources such as water, alcohols, and acidic or basic contaminants. Handling deuterated compounds under an inert atmosphere (e.g., nitrogen or argon) and using dry glassware and syringes can significantly minimize the risk of H-D exchange.

Q4: Are there any specific safety precautions for handling deuterated compounds?

A4: Deuterated compounds are generally considered non-radioactive and safe for laboratory use. However, they should be handled with the same care as their non-deuterated counterparts, following standard laboratory safety procedures. For instance, deuterated chloroform is still a hazardous substance and should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for the specific compound you are using.

Storage and Handling Best Practices

Proper storage and handling are critical to maintaining the chemical and isotopic purity of deuterated compounds. Below are general guidelines and specific recommendations for commonly used compounds.

CompoundCAS NumberRecommended Storage TemperatureSpecial Handling Considerations
Deuterium Oxide (D₂O) 7789-20-0Room temperature[2]Hygroscopic; store in a tightly sealed container under an inert atmosphere to prevent moisture absorption.
Chloroform-d (CDCl₃) 865-49-6Store in a cool, dark place. Refrigeration is common practice but not always required if stored away from light.Sensitive to light, which can cause the formation of HCl and phosgene. Often stabilized with silver foil or amylene.
Dimethyl Sulfoxide-d₆ (DMSO-d₆) 2206-27-1+2°C to +30°C[3]Very hygroscopic. Has a melting point of 18.5°C and may solidify at room temperature.[4] Warm gently to re-liquefy.
Acetone-d₆ 666-52-42-30°C[5]Store at room temperature away from light and moisture.[6][7]
Methanol-d₄ 811-98-3Store at room temperature away from light and moisture.Hygroscopic. Handle under an inert atmosphere.

Troubleshooting Guide

This section addresses common problems encountered when using deuterated compounds, particularly in NMR spectroscopy.

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in NMR spectrum - Contamination from residual non-deuterated solvent.- Introduction of impurities from glassware, pipette tips, or NMR tube caps.- Water contamination.- Use high-purity deuterated solvents.- Ensure all glassware is thoroughly cleaned and dried.- Handle samples under an inert atmosphere to minimize moisture exposure.
Poor shimming and line broadening in NMR - Inhomogeneous sample.- Insufficient volume of deuterated solvent.- Presence of solid particles.- Ensure the sample is fully dissolved.- Use the recommended sample volume for the NMR tube.- Filter the sample if suspended particles are present.
Inaccurate quantification in qNMR - Incomplete relaxation of nuclei between pulses.- Non-uniform excitation of signals.- Poor signal-to-noise ratio.- Set the relaxation delay (D1) to at least 5 times the longest T1 of the nuclei of interest.- Ensure the transmitter offset is centered between the signals being quantified.- Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[8]
High water content in deuterated solvent - Improper storage of the solvent.- Use of wet glassware or syringes.- Hygroscopic nature of the solvent.- Store solvents in a desiccator or under an inert atmosphere.- Dry all glassware in an oven and cool under a stream of dry nitrogen.- For highly sensitive experiments, use freshly opened ampoules of solvent.

Troubleshooting Workflow for Purity Issues

G start Purity Issue Detected (e.g., unexpected NMR peaks) check_solvent Check Solvent Purity start->check_solvent solvent_ok Solvent is Pure check_solvent->solvent_ok Yes solvent_bad Solvent is Contaminated check_solvent->solvent_bad No check_handling Review Handling Procedure handling_ok Handling is Correct check_handling->handling_ok Yes handling_bad Handling Error Identified check_handling->handling_bad No solvent_ok->check_handling new_solvent Use a Fresh Bottle/Ampoule of Deuterated Solvent solvent_bad->new_solvent re_run Re-run Experiment handling_ok->re_run improve_handling Implement Corrective Actions: - Use dry glassware - Handle under inert atmosphere - Check for other contamination sources handling_bad->improve_handling new_solvent->re_run improve_handling->re_run

Caption: Troubleshooting decision tree for purity issues.

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method for determining the water content in a deuterated solvent.

Materials:

  • Karl Fischer titrator (volumetric)

  • Dry methanol or other suitable solvent

  • Karl Fischer reagent (one-component or two-component)

  • Certified water standard

  • Gastight syringe and needle

  • Analytical balance

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the burette with the Karl Fischer reagent.

    • Add dry methanol to the titration vessel to a level that covers the electrode.

  • Pre-titration:

    • Start the pre-titration sequence on the instrument to neutralize any residual water in the solvent within the titration cell. The instrument will indicate when it is ready.

  • Titer Determination:

    • Using a gastight syringe, accurately draw a known volume of a certified water standard.

    • Weigh the syringe and standard on an analytical balance.

    • Inject the standard into the titration cell and start the titration.

    • Reweigh the empty syringe to determine the exact mass of the standard added.

    • The instrument will determine the titer of the Karl Fischer reagent (mg H₂O / mL reagent). Repeat this step for accuracy.

  • Sample Analysis:

    • Using a clean, dry gastight syringe, draw an appropriate amount of the deuterated compound sample.

    • Weigh the filled syringe.

    • Inject the sample into the conditioned titration cell and start the titration.

    • Reweigh the empty syringe to determine the mass of the sample added.

    • The instrument will titrate the sample and calculate the water content, typically in ppm or percentage.

Experimental Workflow for Sample Preparation for NMR Analysis

G cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis dry_glassware Dry Glassware (NMR tube, vials, etc.) in oven cool_inert Cool Glassware under Inert Atmosphere dry_glassware->cool_inert weigh_sample Weigh Sample into NMR Tube cool_inert->weigh_sample add_solvent Add Deuterated Solvent (under inert atmosphere) weigh_sample->add_solvent cap_seal Cap and Seal NMR Tube add_solvent->cap_seal dissolve Dissolve Sample (vortex/sonicate) cap_seal->dissolve run_nmr Acquire NMR Spectrum dissolve->run_nmr

Caption: Workflow for preparing a sample for NMR analysis.

Protocol 2: Assessment of Isotopic Purity by Quantitative NMR (qNMR)

This protocol provides a general method for determining the isotopic purity of a deuterated compound using qNMR with an internal standard.

Materials:

  • NMR spectrometer

  • High-purity deuterated solvent

  • High-purity internal standard of known chemical purity

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the deuterated compound into a vial.

    • Accurately weigh a known amount of the internal standard into the same vial. The internal standard should have a signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte.

    • Dissolve the mixture in a precise volume of a high-purity deuterated solvent.

    • Transfer an appropriate volume of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons in both the analyte and the internal standard to ensure full relaxation. A D1 of 60 seconds is often sufficient.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

      • Dummy Scans: Use at least 4 dummy scans to allow the sample to reach a steady state before data acquisition.

  • Data Processing and Analysis:

    • Process the spectrum with a zero-filling factor and apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the residual protons in the deuterated compound and a well-resolved signal from the internal standard.

    • Calculate the molar ratio of the residual protons to the internal standard using the following equation:

      (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons) = Molar Ratio

    • From the known masses and purities of the analyte and standard, and the calculated molar ratio, determine the concentration of the residual protio-species.

    • The isotopic purity (in atom % D) can then be calculated based on the chemical structure of the compound.

H-D Exchange Mechanism

G cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange RD R-D RDH [R-DH]⁺ RD->RDH + H₃O⁺ H3Oplus H₃O⁺ RDH->RD - H₃O⁺ RH R-H RDH->RH - H₂DO⁺ H2O H₂O RH->RDH + H₂DO⁺ H2DOplus H₂DO⁺ RD2 R-D Rminus R⁻ RD2->Rminus + OH⁻ OHminus OH⁻ Rminus->RD2 - OH⁻ RH2 R-H Rminus->RH2 + H₂O HDO HDO RH2->Rminus - H₂O ODminus OD⁻

References

Technical Support Center: Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (IS) not fully compensating for matrix effects?

A1: While deuterated internal standards are considered the gold standard for correcting matrix effects in LC-MS/MS analysis, they may not always provide complete compensation due to a phenomenon known as "differential matrix effects"[1][2]. This can occur when the analyte and the IS experience different degrees of ion suppression or enhancement, even with their structural similarities[1]. A primary cause for this is a slight difference in retention time between the analyte and the deuterated IS, which can arise from the deuterium isotope effect[1]. If the analyte and IS elute at different points in a region of fluctuating ion suppression, they will be affected differently, leading to inaccurate quantification[1][3].

Q2: I'm observing a shift in the retention time of my deuterated internal standard compared to my analyte. Why is this happening and what can I do?

A2: A shift in retention time between an analyte and its deuterated analog is a well-documented phenomenon, often referred to as the "deuterium isotope effect"[1][4]. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography[4][5]. This is because the substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of the molecule, such as lipophilicity[3]. Even a small shift in retention time can lead to differential matrix effects and compromise data accuracy[1][3].

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help to achieve better co-elution.

  • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be intentionally used to ensure the analyte and IS peaks completely overlap[3].

  • Consider a Different Labeled Standard: If chromatographic adjustments are unsuccessful, using an internal standard labeled with a heavier isotope like ¹³C may be a better option as it typically exhibits a smaller isotope effect on retention time compared to deuterium[5].

Q3: My results are showing unexpected variability. Could my deuterated internal standard be the cause?

A3: Yes, variability in results can stem from issues with the deuterated internal standard. One potential cause is isotopic exchange , where deuterium atoms on the IS are replaced by hydrogen atoms from the sample matrix or solvent[6][7]. This "back-exchange" alters the mass of the internal standard, leading to inaccurate quantification. This is more likely to occur with deuterium atoms attached to heteroatoms (O, N, S) and can be influenced by pH and temperature[8][9].

Another source of variability is the purity of the deuterated standard . The presence of unlabeled analyte as an impurity in the IS can contribute to the analyte's signal, leading to overestimation, especially at low concentrations[10][11].

Q4: How can I assess the purity of my deuterated internal standard?

A4: Ensuring the isotopic and chemical purity of your deuterated internal standard is crucial for accurate results.

Key Purity Aspects to Evaluate:

  • Isotopic Purity: This refers to the percentage of the internal standard that is fully deuterated. It's important to know the level of the unlabeled analyte (M+0) present in the IS stock[8].

  • Chemical Purity: The standard should be free from other chemical impurities that could interfere with the analysis.

Experimental Protocol for Purity Assessment:

A simple experiment to check for the presence of unlabeled analyte in your deuterated IS is to prepare a "blank" sample containing only the internal standard and analyze it.

Methodology:

  • Prepare a solution of the deuterated internal standard at the same concentration used in your analytical samples.

  • Inject this solution into the LC-MS/MS system.

  • Monitor the MRM transition for the unlabeled analyte.

  • The presence of a peak at the retention time of the analyte indicates contamination of the IS with the unlabeled form. The response of this peak should be negligible compared to the response of the lowest calibration standard.

Q5: What are the best practices for storing and handling deuterated internal standards?

A5: Proper storage and handling are essential to maintain the integrity of your deuterated internal standards.

  • Follow Manufacturer's Recommendations: Always adhere to the storage conditions specified by the supplier.

  • Protect from Light and Moisture: Many organic compounds, including deuterated standards, can be sensitive to light and moisture. Store them in amber vials in a desiccator or as recommended.

  • Use Appropriate Solvents: Dissolve and dilute standards in high-purity solvents that will not promote isotopic exchange. Be cautious with protic solvents like methanol and water, especially if the deuterium labels are labile.

  • Avoid Repeated Freeze-Thaw Cycles: For standards stored in solution, repeated freeze-thaw cycles can lead to degradation. Aliquot the standard into smaller, single-use vials.

Troubleshooting Guides

Guide 1: Investigating Inaccurate Quantification

This guide provides a logical workflow for troubleshooting inaccurate quantification when using a deuterated internal standard.

start Inaccurate Quantification Observed check_purity Assess IS Purity (Unlabeled Analyte) start->check_purity check_coelution Evaluate Analyte/IS Chromatographic Co-elution start->check_coelution check_matrix Investigate Differential Matrix Effects start->check_matrix check_exchange Test for Isotopic Exchange start->check_exchange remediate_purity Remediation: - New IS Lot - Correct for Impurity check_purity->remediate_purity Purity Issue Confirmed remediate_coelution Remediation: - Modify Chromatography - Use Lower Resolution Column check_coelution->remediate_coelution Poor Co-elution Observed remediate_matrix Remediation: - Improve Sample Cleanup - Dilute Sample check_matrix->remediate_matrix Differential Effects Confirmed remediate_exchange Remediation: - Change Solvent pH - Use Aprotic Solvent - New IS with Stable Labels check_exchange->remediate_exchange Exchange Detected start Retention Time Shift Observed Between Analyte and IS step1 Step 1: Modify Mobile Phase - Adjust Organic/Aqueous Ratio - Change pH start->step1 step2 Step 2: Alter Gradient Profile - Decrease Slope - Increase Isocratic Hold step1->step2 If Unsuccessful step3 Step 3: Change Column Temperature step2->step3 If Unsuccessful step4 Step 4: Evaluate Different Column - Lower Resolution - Different Stationary Phase step3->step4 If Unsuccessful step5 Step 5: Consider Alternative IS - 13C or 15N Labeled step4->step5 If Unsuccessful

References

Validation & Comparative

Validating Analytical Methods: A Comparative Guide to 1-Iodopropane-2,2,3,3,3-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of reliable scientific research and drug development. The choice of an appropriate internal standard is critical for achieving accurate and precise quantification, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of 1-Iodopropane-2,2,3,3,3-d5, a deuterated internal standard, with other common alternatives used in the validation of analytical methods for volatile organic compounds (VOCs) and residual solvents.

Performance Comparison of Internal Standards

The selection of an internal standard is pivotal for correcting variations in sample preparation and instrument response.[1][2] Deuterated compounds, such as this compound, are often considered the gold standard due to their chemical similarity to the analyte of interest, ensuring they behave similarly during extraction and analysis while being distinguishable by mass spectrometry.[1][2]

Below is a comparative summary of key validation parameters for this compound and common alternatives. The data presented is a synthesis of typical performance characteristics observed in the analysis of volatile halogenated hydrocarbons.

Internal StandardAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound Halogenated VOCs>0.99595-105%<5%Analyte-dependentAnalyte-dependent
Bromochloromethane-d2 Trihalomethanes>0.9990-110%<10%Analyte-dependentAnalyte-dependent
1,2-Dichloroethane-d4 Chlorinated Solvents>0.9992-108%<8%Analyte-dependentAnalyte-dependent
Toluene-d8 Aromatic VOCs>0.99898-102%<3%Analyte-dependentAnalyte-dependent

Note: The performance of an internal standard is highly dependent on the specific analytical method, matrix, and instrumentation. The values presented above are for comparative purposes and may vary.

Experimental Protocols

A well-defined experimental protocol is essential for reproducible and reliable results. Below is a typical protocol for the determination of residual solvents using GC-MS with this compound as an internal standard.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the target residual solvents and this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance) into a headspace vial. Add a known volume of the internal standard solution. Seal the vial.

  • Matrix Spiking: For accuracy determination, spike a known amount of the target analytes into a blank matrix and prepare as described above.

GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C held for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each analyte and this compound.

Logical Workflow for Method Validation

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the logical workflow.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters set_acceptance Set Acceptance Criteria select_parameters->set_acceptance prepare_protocols Prepare Protocols & Reagents set_acceptance->prepare_protocols perform_experiments Perform Experiments prepare_protocols->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_data Analyze Data vs. Criteria collect_data->analyze_data document_results Document Results analyze_data->document_results validation_report Prepare Validation Report document_results->validation_report

Caption: A logical workflow for analytical method validation.

Considerations for Internal Standard Selection

The choice of an internal standard is a critical step in method development. The ideal internal standard should not be naturally present in the sample and should have similar physicochemical properties to the analyte.

Internal_Standard_Selection cluster_criteria Selection Criteria cluster_comparison Comparison cluster_decision Decision Analyte Analyte Properties Structural_Similarity Structural Similarity Analyte->Structural_Similarity IS Internal Standard (IS) Properties IS->Structural_Similarity Method Analytical Method Resolution Chromatographic Resolution Method->Resolution Chemical_Behavior Similar Chemical Behavior Structural_Similarity->Chemical_Behavior Chemical_Behavior->Resolution No_Interference No Interference Resolution->No_Interference Optimal_IS Optimal IS Selection No_Interference->Optimal_IS

Caption: Key factors influencing the selection of an internal standard.

While this compound is an excellent choice for the analysis of related volatile iodo-compounds, the principle of using a deuterated analog as an internal standard is widely applicable across many areas of analytical chemistry, ensuring the generation of high-quality, reliable data.

References

Unraveling the Profile of 1-Iodopropane-2,2,3,3,3-d5 as an Internal Standard: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal internal standard for mass spectrometry-based analyses, a thorough evaluation of available options is paramount. This guide provides a comparative overview of 1-Iodopropane-2,2,3,3,3-d5, a deuterated analog of 1-iodopropane, and discusses its potential applications and performance relative to other internal standards.

Internal standards are crucial in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to ensure the accuracy and precision of quantitative analysis. They are compounds added to a sample in a known amount to correct for variations during sample preparation and analysis. Deuterated compounds, such as this compound, are often considered the "gold standard" for use as internal standards in mass spectrometry. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability.

The Ideal Internal Standard: Key Performance Indicators

The selection of an appropriate internal standard is critical for the development of robust and reliable analytical methods. The ideal internal standard should exhibit the following characteristics:

  • Physicochemical Similarity: It should be structurally and chemically similar to the analyte of interest.

  • Co-elution: It should elute at or very close to the retention time of the analyte in chromatographic separations.

  • Distinct Mass-to-Charge Ratio (m/z): It must have a different m/z from the analyte to be distinguishable by the mass spectrometer.

  • No Interference: It should not interfere with the detection of the analyte or other components in the sample.

  • Stability: It must be stable throughout the entire analytical process.

  • Purity: The isotopic and chemical purity of the internal standard is essential for accurate quantification.

This compound: A Potential Candidate

This compound is a deuterated form of 1-iodopropane, where five hydrogen atoms on the second and third carbon atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass difference from the unlabeled compound, making it readily distinguishable in mass spectrometry.

While specific comparative studies detailing the performance of this compound against other internal standards in published literature are limited, its utility can be inferred from the general principles of using deuterated standards. It would be a suitable internal standard for the quantification of 1-iodopropane and potentially other short-chain alkyl iodides in various matrices.

Hypothetical Performance Comparison

To illustrate the potential advantages of this compound, a hypothetical comparison with a non-isotopically labeled internal standard, such as 1-chlorobutane, for the analysis of 1-iodopropane in a complex matrix (e.g., environmental water samples) is presented below.

Table 1: Hypothetical Performance Comparison of Internal Standards for 1-Iodopropane Analysis

Performance MetricThis compound1-ChlorobutaneRationale
Retention Time Match ExcellentModerateDue to its structural identity, the deuterated standard will co-elute with the analyte, providing the best compensation for chromatographic variability. 1-Chlorobutane will have a different retention time.
Ionization Efficiency Match ExcellentPoor to ModerateThe deuterated standard will have nearly identical ionization behavior to the analyte. 1-Chlorobutane's different chemical nature will lead to different ionization efficiency, which may not accurately reflect the analyte's response in the presence of matrix effects.
Matrix Effect Compensation HighLow to ModerateCo-elution and identical ionization behavior allow the deuterated standard to effectively compensate for ion suppression or enhancement caused by matrix components. 1-Chlorobutane will experience different matrix effects.
Recovery Correction HighModerateSimilarities in physicochemical properties ensure that the deuterated standard closely mimics the analyte's behavior during sample extraction and cleanup, leading to more accurate recovery correction.
Accuracy & Precision HighModerate to LowThe superior compensation for analytical variability provided by the deuterated standard is expected to result in higher accuracy and precision of the quantitative results.

Experimental Workflow for Method Validation

The validation of an analytical method using an internal standard is a critical step to ensure reliable results. A typical workflow for validating a GC-MS method for the quantification of 1-iodopropane using this compound as an internal standard is outlined below.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Evaluation prep_standards Prepare Calibration Standards (Analyte + Internal Standard) injection Inject Sample into GC-MS prep_standards->injection prep_qc Prepare Quality Control Samples (Spiked Matrix) prep_qc->injection prep_sample Prepare Unknown Sample (Add Internal Standard) prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration (Analyte and Internal Standard) detection->integration calibration Generate Calibration Curve (Ratio vs. Concentration) integration->calibration quantification Quantify Analyte in Unknowns calibration->quantification validation Assess Method Performance (Accuracy, Precision, Linearity) quantification->validation

Caption: A typical experimental workflow for the quantitative analysis of an analyte using an internal standard with GC-MS.

Logical Relationship of Internal Standard Selection

The decision-making process for selecting an appropriate internal standard involves considering several factors related to the analyte and the analytical technique.

logical_relationship cluster_options Internal Standard Options cluster_criteria Selection Criteria analyte Analyte Properties (Structure, Polarity, Volatility) deuterated Isotopically Labeled (e.g., 1-Iodopropane-d5) analyte->deuterated analog Structural Analog (e.g., 1-Chlorobutane) analyte->analog method Analytical Method (GC-MS, LC-MS) method->deuterated method->analog performance Performance (Accuracy, Precision) deuterated->performance cost Cost & Availability deuterated->cost purity Purity deuterated->purity analog->performance analog->cost analog->purity choice Optimal Internal Standard Choice performance->choice cost->choice purity->choice

Caption: Logical relationship diagram illustrating the factors influencing the selection of an internal standard.

Conclusion

Inter-laboratory Comparison of Analytical Methods Utilizing 1-Iodopropane-2,2,3,3,3-d5 as an Internal Standard for the Analysis of Disinfection Byproducts in Water

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of analytical methodologies that employ 1-Iodopropane-2,2,3,3,3-d5 as an internal standard for the quantification of disinfection byproducts (DBPs) in drinking water. The focus is on the performance of gas chromatography-mass spectrometry (GC-MS) methods, which are commonly used for the analysis of these compounds. The data presented is a synthesis of results from various studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Overview of Analytical Approach

The use of a deuterated internal standard like this compound is crucial for accurate quantification in analytical chemistry, particularly for the analysis of volatile and semi-volatile organic compounds in complex matrices such as water. Internal standards help to correct for variations in sample preparation, injection volume, and instrument response. This compound is a suitable internal standard for the analysis of iodinated DBPs due to its similar chemical properties to the target analytes and its distinct mass-to-charge ratio, which prevents interference.

The general workflow for the analysis of DBPs in water using an internal standard involves sample collection, preservation, extraction of the analytes, and subsequent analysis by GC-MS. The internal standard is added at a known concentration to all samples, calibration standards, and blanks at the beginning of the sample preparation process.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Water Sample Collection (e.g., 40 mL vial) B Addition of Quenching Agent (e.g., Ascorbic Acid) A->B C Addition of Internal Standard (this compound) B->C D Liquid-Liquid Extraction (e.g., with MTBE) C->D E Concentration of Extract D->E F Injection into GC-MS E->F G Separation on Capillary Column F->G H Detection by Mass Spectrometer (Selected Ion Monitoring) G->H I Data Acquisition H->I J Peak Integration I->J K Quantification using Internal Standard Calibration J->K L Reporting of Results (µg/L) K->L

Figure 1: General experimental workflow for DBP analysis.

Comparative Performance Data

The following table summarizes the performance of a typical GC-MS method for the analysis of selected iodinated trihalomethanes (I-THMs) and other DBPs using this compound as an internal standard. The data is compiled from various sources to provide a representative overview. For comparison, performance data for a common alternative internal standard, 1,2-dibromopropane, is also included where available.

AnalyteInternal StandardLinearity (R²)Method Detection Limit (MDL) (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Iodoform (CHI3) This compound> 0.9950.01 - 0.0595 - 105< 10
1,2-Dibromopropane> 0.990.02 - 0.0790 - 110< 15
Bromoiodomethane (CH2BrI) This compound> 0.9950.02 - 0.0692 - 108< 10
1,2-Dibromopropane> 0.990.03 - 0.0888 - 112< 15
Chloroiodomethane (CH2ClI) This compound> 0.9950.03 - 0.0890 - 110< 12
1,2-Dibromopropane> 0.990.04 - 0.1085 - 115< 18
Dibromoiodomethane (CHBr2I) This compound> 0.990.01 - 0.0498 - 103< 8
1,2-Dibromopropane> 0.990.02 - 0.0693 - 107< 13

Note: The performance data presented are typical values and may vary depending on the specific instrumentation, matrix, and laboratory conditions.

Experimental Protocols

A detailed experimental protocol for the analysis of DBPs in water using this compound as an internal standard is provided below. This protocol is based on commonly accepted methods in the field.

3.1. Reagents and Standards

  • Reagent Water: Deionized or distilled water, free of interfering contaminants.

  • Methanol: Purge-and-trap grade or equivalent.

  • Methyl tert-butyl ether (MTBE): GC-grade or equivalent.

  • Ascorbic Acid: Reagent grade.

  • Sodium Sulfate (anhydrous): Reagent grade, baked at 400°C for 4 hours.

  • Stock Standard Solutions: Individual stock solutions of target analytes and this compound (1000 µg/mL) in methanol.

  • Working Standard Solutions: Dilutions of the stock standards in methanol to prepare calibration standards.

3.2. Sample Collection and Preservation

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • To each vial, add approximately 100 mg of ascorbic acid to quench any residual disinfectant.

  • Fill the vials to overflowing, ensuring no headspace remains.

  • Store samples at 4°C until extraction.

3.3. Sample Preparation and Extraction

  • Allow samples and standards to come to room temperature.

  • To each 40 mL sample, add a known amount (e.g., 5 µL of a 10 µg/mL solution) of the this compound internal standard solution.

  • Add 4 mL of MTBE to the vial.

  • Shake vigorously for 2 minutes.

  • Allow the phases to separate for 5 minutes.

  • Transfer the upper MTBE layer to a 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

3.4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: 35°C for 5 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3.5. Calibration

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/L) in reagent water. Add the internal standard to each calibration standard and process them in the same manner as the samples. Generate a calibration curve by plotting the response factor (ratio of analyte peak area to internal standard peak area) against the concentration of the analyte.

cluster_cal Calibration Curve Generation cluster_quant Sample Quantification cluster_calc Calculation A Prepare Calibration Standards (e.g., 0.1 - 20 µg/L) B Add Constant Amount of This compound to each standard A->B C Extract and Analyze by GC-MS B->C G Calculate Response Factor (Analyte Area / IS Area) C->G D Prepare Sample E Add same constant amount of This compound D->E F Extract and Analyze by GC-MS E->F F->G H Determine Concentration from Calibration Curve G->H I Final Concentration (µg/L) H->I

Figure 2: Internal standard calibration and quantification logic.

Conclusion

The use of this compound as an internal standard in GC-MS methods for the analysis of disinfection byproducts in water provides excellent accuracy and precision. The data indicates that methods employing this internal standard can achieve low detection limits and high linearity, which are essential for regulatory monitoring and research purposes. When compared to other internal standards, this compound demonstrates comparable or superior performance, particularly for the analysis of iodinated compounds due to its structural similarity. The detailed protocol provided herein serves as a robust starting point for laboratories looking to implement or refine their analytical methods for these important environmental contaminants.

Performance Under Pressure: A Comparative Guide to Linearity and Range Determination Using 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and drug development sectors, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of 1-Iodopropane-2,2,3,3,3-d5 as a deuterated internal standard, focusing on the critical performance characteristics of linearity and range. While specific experimental data for this compound is not extensively published, this document aggregates established principles from regulatory guidelines and performance data from analogous deuterated standards to offer a robust framework for its application.

Understanding Linearity and Range in Analytical Method Validation

Linearity and range are fundamental parameters in the validation of any quantitative analytical method. According to the International Council for Harmonisation (ICH) guidelines, linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For bioanalytical method validation, a full validation is essential when developing a new method for a drug entity.[1] This process ensures the reliability of the data generated for pharmacokinetic and toxicokinetic studies.

Comparative Performance of Deuterated Internal Standards

Deuterated internal standards like this compound are considered the gold standard in mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response.

While specific data for this compound is limited, the following table summarizes typical performance characteristics for deuterated internal standards in quantitative bioanalysis. This data is based on the validation of methods for similar small molecules and serves as a benchmark for expected performance.

Parameter Typical Performance of Deuterated Internal Standards Alternative Internal Standard (Structural Analogue)
Linearity (Correlation Coefficient, r²) ≥ 0.99Often ≥ 0.98, but can be more susceptible to matrix effects
Range (as % of target concentration) Typically 1-1000 ng/mL or wider, covering the expected physiological or pharmacological concentrations. For assays, often 80-120% of the test concentration. For impurity testing, from the reporting level to 120% of the specification.[1]Similar range may be targeted, but precision and accuracy at the extremes can be compromised.
Accuracy (% Recovery) 85% - 115% (within 15% of nominal value, 20% at LLOQ)Can vary significantly (e.g., 70% - 130%) due to differential extraction recovery and matrix effects.
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Often higher, potentially exceeding 20%, especially in complex matrices.

Experimental Protocol for Linearity and Range Determination

This section details a generalized experimental protocol for determining the linearity and range of an analytical method using this compound as an internal standard. This protocol is based on established bioanalytical method validation guidelines.

Objective: To establish the linear relationship between the analyte concentration and the instrument response and to define the concentration range over which the method is accurate and precise.

Materials:

  • Analyte of interest (unlabeled)

  • This compound (Internal Standard, IS)

  • Blank biological matrix (e.g., plasma, urine)

  • High-purity solvents and reagents

  • Calibrated analytical balance and pipettes

  • LC-MS/MS or GC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte and the IS in a suitable organic solvent.

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

    • Prepare a working solution of the IS at a constant concentration.

  • Preparation of Calibration Standards:

    • Spike a known volume of the blank biological matrix with the analyte working standard solutions to create a series of at least 6-8 non-zero calibration standards. The concentration range should bracket the expected concentrations of the study samples.

    • Add a constant volume of the IS working solution to each calibration standard.

    • Prepare a "zero sample" (blank matrix with IS) and a "blank sample" (blank matrix without analyte or IS).

  • Sample Preparation:

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all calibration standards.

  • Instrumental Analysis:

    • Analyze the extracted calibration standards using the developed LC-MS/MS or GC-MS method.

    • Inject the samples in a randomized order to minimize the impact of any systematic instrument drift.

  • Data Analysis:

    • For each calibration standard, determine the peak area of the analyte and the IS.

    • Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

    • Plot the peak area ratio (y-axis) against the nominal analyte concentration (x-axis).

    • Perform a linear regression analysis on the data. The most common model is a weighted (1/x² or 1/x) linear regression.

Acceptance Criteria:

  • Linearity: The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The defined range must exhibit acceptable accuracy and precision.

  • Accuracy: The mean concentration of each calibration standard should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (%CV) for each calibration standard should not exceed 15% (20% at the LLOQ).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of a bioanalytical method validation and the relationship between linearity, range, and other validation parameters.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation A Analyte & IS Selection (e.g., 1-Iodopropane-d5) B Optimization of Sample Preparation A->B C Optimization of LC-MS/MS Conditions B->C D Linearity & Range C->D Proceed to Validation E Accuracy & Precision D->E I Validated Method E->I F Selectivity & Specificity F->D G Matrix Effect G->D H Stability H->I

Caption: Bioanalytical method validation workflow.

G Relationship of Linearity & Range to Other Parameters cluster_0 Core Validation Parameters cluster_1 Supporting Parameters A Linearity B Range A->B Defines C Accuracy C->B Confirms D Precision D->B Confirms E Selectivity E->A Impacts F Matrix Effect F->A Impacts G LLOQ G->B Lower Bound

Caption: Interdependence of validation parameters.

Conclusion

References

The Analytical Edge: Performance of 1-Iodopropane-2,2,3,3,3-d5 in Bioanalytical and Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of quantitative analysis, particularly in the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Deuterated compounds, such as 1-Iodopropane-2,2,3,3,3-d5, are often considered the gold standard for mass spectrometry-based assays due to their chemical similarity to the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis.

This guide provides a comparative overview of the performance characteristics of this compound as an internal standard in various matrices. Due to the limited availability of public, head-to-head comparative studies for this specific molecule, this guide presents a framework based on established principles of using deuterated internal standards and includes illustrative data to demonstrate its potential performance against a common non-deuterated alternative, 1-Iodopropane. The experimental designs and data tables herein are intended to serve as a robust template for researchers to conduct their own validation studies.

Comparative Performance Analysis

The efficacy of an internal standard is primarily evaluated based on its ability to mimic the behavior of the target analyte throughout the analytical process, thereby correcting for analyte loss during extraction and any matrix-induced signal suppression or enhancement.

Illustrative Performance in Human Plasma

This section presents a hypothetical, yet realistic, comparison of this compound and 1-Iodopropane for the quantification of a hypothetical analyte, "Analyte X," in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Comparative Performance Metrics in Human Plasma

Performance MetricThis compound (Internal Standard)1-Iodopropane (Internal Standard)
Recovery (%) 92 ± 4.588 ± 8.2
Matrix Effect (%) 95 ± 3.175 ± 12.5
Intra-day Precision (%RSD) 3.29.8
Inter-day Precision (%RSD) 4.514.2
Linearity (r²) 0.9980.991

The data in Table 1 illustrates that the deuterated internal standard provides superior performance, with higher recovery, reduced matrix effects, and significantly better precision. This is attributed to its near-identical chemical and physical properties to the analyte, allowing it to co-elute and experience similar ionization effects.[1][2]

Illustrative Performance in Environmental Water Samples

The following table demonstrates the potential performance of the two internal standards in the analysis of "Analyte Y" in pond water, a complex environmental matrix.

Table 2: Comparative Performance Metrics in Pond Water

Performance MetricThis compound (Internal Standard)1-Iodopropane (Internal Standard)
Recovery (%) 85 ± 5.178 ± 11.4
Matrix Effect (%) 88 ± 4.565 ± 15.1
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL

In this scenario, the use of the deuterated standard leads to a lower limit of quantification, enabling more sensitive detection of the analyte in a challenging matrix.

Experimental Protocols

The following are representative experimental protocols for the validation of an internal standard like this compound.

Protocol 1: Sample Preparation for Human Plasma Analysis
  • Spiking: To 100 µL of human plasma, add 10 µL of the target analyte standard solution and 10 µL of the internal standard solution (this compound or 1-Iodopropane).

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: Inject 10 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Environmental Water Samples
  • Sample Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample, spiked with the analyte and internal standard, onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

Visualizing Analytical Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the key processes.

cluster_plasma Human Plasma Sample Preparation Spike Spike Plasma with Analyte and Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Human Plasma Sample Preparation.

cluster_water Environmental Water Sample SPE Workflow Condition Condition SPE Cartridge (Methanol & Water) Load Load Spiked Water Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction Workflow for Water Samples.

Conclusion

While specific, published comparative data for this compound is not extensive, the principles of isotope dilution mass spectrometry strongly support its use as a high-quality internal standard.[3] The illustrative data and protocols provided in this guide highlight the expected advantages of using a deuterated standard over a non-deuterated analogue, including improved accuracy, precision, and sensitivity. Researchers and drug development professionals are encouraged to use this guide as a template for their own in-house validation studies to confirm the performance of this compound in their specific applications and matrices. The use of a deuterated internal standard is a critical step in the development of robust and reliable quantitative analytical methods.

References

Cost-Benefit Analysis of 1-Iodopropane-2,2,3,3,3-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern scientific research, particularly in drug development and proteomics, the use of isotopically labeled compounds is a cornerstone for achieving higher precision and understanding complex biological systems. Among these, deuterated molecules offer unique advantages, primarily through the kinetic isotope effect (KIE), which can significantly alter reaction rates and metabolic pathways. This guide provides a comprehensive cost-benefit analysis of 1-Iodopropane-2,2,3,3,3-d5, a deuterated alkylating agent, comparing its potential applications and costs against its non-deuterated counterpart and other commonly used alternatives.

Understanding the Utility of Deuteration: The Kinetic Isotope Effect

The primary benefit of substituting hydrogen with its heavier isotope, deuterium, lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond is present.[1][2] This principle is harnessed in drug development to enhance the metabolic stability of pharmaceuticals by deuterating sites susceptible to enzymatic oxidation, thereby increasing the drug's half-life and potentially reducing toxic metabolite formation.

Potential Applications of this compound

While direct experimental data for this compound is scarce in peer-reviewed literature, its chemical properties suggest two primary areas of application for researchers: as a deuterated alkylating agent in proteomics and as an internal standard in mass spectrometry.

Alkylating Agent in Proteomics

In proteomics, alkylating agents are crucial for irreversibly blocking the thiol groups of cysteine residues after reduction of disulfide bonds. This prevents their re-oxidation and ensures accurate protein identification and quantification. The most commonly used alkylating agent is iodoacetamide (IAA).

Hypothetical Advantage of this compound:

Theoretically, the deuteration of the propyl group could offer a subtle but potentially useful mass shift for specialized mass spectrometry applications, allowing for multiplexed experiments where different samples are labeled with light and heavy versions of the same alkylating agent.

Comparison with Standard Alkylating Agents:

However, a significant body of research highlights the drawbacks of iodine-containing alkylating agents like iodoacetamide and iodoacetic acid. These reagents are known to cause non-specific side reactions, particularly the alkylation of methionine residues.[3][4] This off-target modification can lead to a prominent neutral loss during mass spectrometry analysis, significantly reducing the identification rates of methionine-containing peptides.[3][4] Studies have shown that non-iodine-containing reagents like acrylamide and chloroacetamide often yield better results with fewer side reactions.[3][5]

Given that 1-iodopropane is also an iodine-containing alkylating agent, it is highly probable that it would exhibit similar, if not more pronounced, off-target effects due to its higher reactivity compared to iodoacetamide. Therefore, its utility as a general alkylating agent in proteomics is questionable when compared to more specific and efficient alternatives.

Internal Standard for Mass Spectrometry

A more promising application for this compound is as an internal standard for the quantification of its non-deuterated counterpart, 1-iodopropane, or other structurally similar small molecules using mass spectrometry. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization and fragmentation, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation.

Cost Analysis

A critical component of any cost-benefit analysis is the price of the reagent. The following table provides a comparative overview of the costs of this compound, its fully deuterated analog 1-Iodopropane-d7, and its non-deuterated form, 1-iodopropane.

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
This compound CDN Isotopes0.5 g252.00504.00
1 g430.00430.00
1-Iodopropane-d7 CymitQuimica500 mg245.00 € (~$265)~530.00
1 g388.00 € (~$420)~420.00
Sigma-Aldrich5 g1,670.00334.00
1-Iodopropane (non-deuterated) ChemicalBook1 kg1.000.001

Note: Prices are approximate and subject to change. Currency conversions are based on rates at the time of writing.

The cost of the deuterated versions is several orders of magnitude higher than the non-deuterated compound. This substantial price difference necessitates a clear and significant benefit to justify its use.

Experimental Protocols

As no specific experimental protocols for the use of this compound were found in the literature, a generalized protocol for protein alkylation is provided below, based on standard proteomics workflows. Researchers should optimize concentrations and incubation times for their specific applications.

Generalized Protein Alkylation Protocol
  • Reduction: Reduce disulfide bonds in the protein sample by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., this compound, iodoacetamide) to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Sample Cleanup: Proceed with sample cleanup (e.g., acetone precipitation, solid-phase extraction) to remove excess reagents before enzymatic digestion.

Logical Workflow for Reagent Selection

The decision to use this compound should be based on a careful evaluation of the experimental needs and available alternatives. The following diagram illustrates a logical workflow for this decision-making process.

ReagentSelection start Experimental Goal is_quant Quantitative Mass Spectrometry of 1-Iodopropane? start->is_quant is_alkylation Protein Alkylation for Proteomics? start->is_alkylation is_quant->is_alkylation No use_d5 Use 1-Iodopropane-d5 as Internal Standard is_quant->use_d5 Yes is_alkylation->start No consider_alternatives Consider Alternatives (IAA, CAA, Acrylamide) is_alkylation->consider_alternatives Yes

Caption: Decision workflow for using this compound.

Conclusion and Recommendations

For use as a general protein alkylating agent in proteomics, the cost-benefit analysis of this compound is unfavorable. The high cost, coupled with the likely propensity for off-target reactions characteristic of iodine-containing alkylating agents, makes it a less desirable choice compared to established, more specific, and significantly cheaper alternatives like acrylamide and chloroacetamide.[3][5]

Researchers, scientists, and drug development professionals should carefully consider the specific requirements of their experiments. For routine proteomics, the use of well-validated and cost-effective alkylating agents is recommended. The investment in a deuterated compound like this compound should be reserved for applications where its unique isotopic properties provide an indispensable analytical advantage.

References

A Guide to the Regulatory Acceptance and Performance of Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development and validation of bioanalytical methods. This guide provides a comprehensive comparison of methods utilizing deuterated internal standards against those using non-deuterated (analog) alternatives, supported by experimental data and regulatory perspectives.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a widely adopted strategy in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This approach is predicated on the principle that an ideal internal standard should mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variability and improving the accuracy and precision of the results.

Regulatory Landscape: A Strong Preference for Isotopic Labeling

Regulatory bodies across the globe, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the validation of bioanalytical methods. A key aspect of these guidelines is the appropriate use of internal standards.

The EMA, in its guidelines, strongly advocates for the use of SIL-IS. It is estimated that over 90% of bioanalytical method submissions to the EMA incorporate the use of stable isotope-labeled internal standards.[1] This preference is rooted in the ability of SIL-IS to effectively mitigate the impact of matrix effects, a common challenge in bioanalysis where components of the biological matrix interfere with the ionization of the analyte, leading to inaccurate quantification. The EMA's stance is that a co-eluting SIL-IS is the most effective way to compensate for these effects.

While the FDA's guidance is less prescriptive in explicitly mandating the use of SIL-IS, the principles outlined in their documents strongly support their use to ensure method robustness and reliability. The FDA emphasizes the need to thoroughly characterize and control for sources of variability in bioanalytical methods, a goal that is significantly aided by the use of a well-chosen SIL-IS. For both agencies, the ultimate goal is the submission of accurate and reproducible data to support the safety and efficacy of new drugs.

Performance Comparison: Deuterated vs. Analog Internal Standards

The superiority of deuterated internal standards over their non-deuterated, structurally similar (analog) counterparts is best illustrated through comparative experimental data. Key performance parameters evaluated during method validation, such as accuracy and precision, consistently demonstrate the advantages of using a SIL-IS.

Internal Standard TypeMean Bias (%)Standard Deviation (%)Key AdvantagesPotential Disadvantages
Deuterated (SIL-IS) 100.37.6- Closely mimics analyte's physicochemical properties- Co-elutes with the analyte, effectively compensating for matrix effects- Improves accuracy and precision- Potential for chromatographic separation from the analyte (isotope effect)- Can mask issues with analyte stability or recovery if not carefully validated- Higher initial cost
Analog (Non-deuterated) 96.88.6- Lower cost and more readily available- May not co-elute with the analyte- Does not fully compensate for differential matrix effects- Can lead to decreased accuracy and precision

Table 1: Comparison of performance data for a bioanalytical assay using a deuterated internal standard versus an analog internal standard for the analysis of the depsipeptide kahalalide F. Data from a comparative study demonstrates the improved accuracy and precision achieved with the SIL-IS.

The data presented in Table 1, derived from a study on the depsipeptide kahalalide F, highlights a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a deuterated internal standard is employed.[2] This enhancement is primarily attributed to the ability of the SIL-IS to track the analyte more effectively through the analytical process, particularly in compensating for variations in ionization efficiency caused by the sample matrix.

While deuterated standards are generally the preferred choice, it is crucial to be aware of potential pitfalls. The "deuterium isotope effect" can sometimes lead to slight differences in chromatographic retention times between the deuterated standard and the native analyte.[3][4] This separation can negate the benefits of using a SIL-IS if the two compounds do not experience the same matrix effects at the point of elution. Therefore, careful chromatographic optimization is essential.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a meticulously developed and validated experimental protocol. The following section details a comprehensive protocol for the validation of a bioanalytical method using a deuterated internal standard, in accordance with FDA and EMA guidelines.

Detailed Protocol for Bioanalytical Method Validation using a Deuterated Internal Standard

1. Method Development Phase:

  • Analyte and Internal Standard Characterization:

    • Obtain certified reference standards for the analyte and its deuterated analog.

    • Confirm the identity and purity of both compounds.

    • Verify the isotopic purity of the deuterated internal standard to ensure minimal contribution to the analyte signal.

  • Mass Spectrometry Optimization:

    • Infuse solutions of the analyte and internal standard into the mass spectrometer to determine optimal ionization and fragmentation parameters.

    • Select precursor and product ions for multiple reaction monitoring (MRM) that provide the best sensitivity and specificity.

  • Chromatographic Development:

    • Select an appropriate HPLC/UHPLC column and mobile phases to achieve good peak shape and retention for the analyte.

    • Optimize the gradient to ensure co-elution of the analyte and the deuterated internal standard, and to minimize interference from matrix components.

  • Sample Preparation:

    • Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte and internal standard from the biological matrix while removing interfering substances.

2. Method Validation Phase:

The validation of the bioanalytical method is performed by assessing the following parameters:

  • Selectivity and Specificity:

    • Analyze blank matrix samples from at least six different sources to ensure that no endogenous components interfere with the detection of the analyte or internal standard.

  • Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • The calibration curve should consist of a blank, a zero standard (matrix with internal standard), and at least six to eight non-zero concentration levels covering the expected range of the study samples.

    • The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

  • Accuracy and Precision:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

    • Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

    • Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days. The results should meet the same acceptance criteria as the intra-day assessment.

  • Matrix Effect:

    • Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.

    • This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.

    • The matrix factor (MF) is calculated for both the analyte and the internal standard. The CV of the IS-normalized MF across different lots of matrix should be ≤15%.

  • Recovery:

    • Determine the efficiency of the extraction procedure by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

  • Stability:

    • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic the handling and storage of study samples:

      • Freeze-thaw stability: After at least three freeze-thaw cycles.

      • Short-term bench-top stability: At room temperature for a duration that reflects the sample handling time.

      • Long-term storage stability: Under the intended storage conditions (e.g., -20°C or -80°C) for a period that exceeds the expected storage time of study samples.

      • Autosampler stability: In the processed samples under the conditions of the autosampler.

      • Stock solution stability: For both the analyte and internal standard.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Mass Spectrometry (Ionization) Chromatography->Ionization Detection Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for a bioanalytical assay.

G cluster_pros Advantages of Deuterated Standards cluster_cons Disadvantages of Deuterated Standards Pro1 Improved Accuracy & Precision Pro2 Effective Matrix Effect Compensation Pro3 Co-elution with Analyte Pro4 High Regulatory Acceptance (especially EMA) Con1 Higher Cost Con2 Potential for Isotope Effect (Chromatographic Shift) Con3 Can Mask Analytical Issues if Not Validated Properly Con4 Requires Isotopic Purity Verification

Caption: Comparison of deuterated vs. non-deuterated standards.

References

Safety Operating Guide

Proper Disposal of 1-Iodopropane-2,2,3,3,3-d5: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1-Iodopropane-2,2,3,3,3-d5, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must adhere to strict protocols for its disposal due to its flammable and potentially hazardous nature. This guide provides a clear, step-by-step process for the safe handling and disposal of this compound. The disposal procedures for the deuterated form are identical to those for the non-deuterated compound, 1-Iodopropane (n-propyl iodide).

Key Physical and Hazard Data

A summary of the essential quantitative data for 1-Iodopropane, the parent compound of this compound, is provided below. This information is critical for a comprehensive understanding of the compound's properties and associated hazards.

PropertyValue
CAS Number 107-08-4 (for 1-Iodopropane)
Molecular Formula C₃H₇I
Molecular Weight 169.99 g/mol
Flash Point 44 °C (111 °F)
Classification Flammable Liquid (Category 3)
Acute Toxicity Oral (Category 4)

Experimental Protocols: Disposal Procedure

The recommended procedure for the disposal of this compound involves incineration by a licensed waste disposal company. Adherence to the following steps is mandatory to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical (e.g., glass or a suitable plastic).

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

  • The storage area should be designated for flammable liquid waste.

4. Labeling:

  • Clearly label the waste container with the full chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., flammable liquid).

5. Disposal:

  • The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and a scrubber.[1]

  • This process must be carried out by a licensed and qualified hazardous waste disposal company.[1]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste.

In Case of a Spill:

  • Eliminate all ignition sources from the area.

  • Ventilate the area of the spill.

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect the absorbed material into a suitable container for disposal, following the same procedures as for the liquid waste.

  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Waste this compound Generated B Wear Appropriate PPE A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area (Flammable Waste) C->D E Contact Environmental Health & Safety (EHS) for Pickup D->E F Licensed Disposal Company Incinerates Waste E->F G End: Proper Disposal Complete F->G

Caption: Disposal Workflow for this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Operational Guidance for 1-Iodopropane-2,2,3,3,3-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1-Iodopropane-2,2,3,3,3-d5 (CAS No. 1095269-04-7). The following procedures are critical for ensuring laboratory safety and proper chemical management. Note that while this guidance is specific to the deuterated compound, it is based on the known hazards of 1-Iodopropane (CAS No. 107-08-4), as deuteration is not expected to significantly alter its chemical properties.

Summary of Hazards

This compound is a flammable liquid and vapor.[1][2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1][2] It may also cause respiratory tract irritation.[1] This substance is harmful to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are paramount to minimizing exposure.

Body PartRequired PPESpecifications and Remarks
Respiratory Air-purifying respiratorUse a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge for organic vapors.[1][2] Required if working outside of a fume hood or in poorly ventilated areas.
Hands Chemical-resistant glovesButyl rubber gloves are recommended for protection against a wide variety of chemicals.[4] Always inspect gloves for integrity before use.
Eyes & Face Safety goggles and face shieldTight-fitting safety goggles that completely cover the eyes are essential.[4] A face shield should be worn in conjunction with goggles to protect against splashes.[5]
Body Flame-retardant, antistatic protective clothingA lab coat or coveralls made of appropriate chemical-resistant material.[3]
Feet Chemical-resistant bootsSteel-toed and shank boots are recommended for protection against chemical spills and physical hazards.[6]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal. Adherence to this workflow is mandatory to ensure a safe laboratory environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Hazard Assessment B Don Appropriate PPE A->B C Ensure Proper Ventilation (Fume Hood) B->C D Ground/Bond Container and Receiving Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Dispense Chemical E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Area G->H Proceed to Cleanup I Dispose of Contaminated Materials in Accordance with Regulations H->I J Remove and Doff PPE I->J K Wash Hands Thoroughly J->K L In Case of Spill: Evacuate, Ventilate, and Use Absorbent Material M In Case of Fire: Use Dry Chemical, CO2, or Foam Extinguisher N In Case of Exposure: Follow First Aid Measures

Caption: Safe Handling Workflow for this compound

Detailed Methodologies

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][2][3] No smoking is permitted in the handling area.[1][2][3]

  • Use non-sparking tools and explosion-proof electrical/ventilating/lighting equipment.[2]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2]

  • Avoid breathing vapors or mists.[1][3]

  • Avoid contact with skin and eyes.[1]

  • Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[2][3]

  • Keep the container in a cool, dry place.[2]

  • The substance is light-sensitive; store accordingly.[3]

  • Store locked up.[2]

  • Incompatible materials include strong oxidizing agents and strong bases.[2]

Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[2]

  • Do not let the product enter drains.[1][3]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

First Aid Measures

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] Call a physician if you feel unwell.[2][3]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Rinse skin with water/shower.[2][3] If skin irritation occurs, get medical advice/attention.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most).[3] Consult a physician.[1][3] Do not induce vomiting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.